Tubulin polymerization-IN-13
Description
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2-amino-6-ethoxy-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H21NO6/c1-5-26-12-6-7-13-14(10-12)27-20(21)17(13)18(22)11-8-15(23-2)19(25-4)16(9-11)24-3/h6-10H,5,21H2,1-4H3 |
InChI Key |
IAMUDZMYQAUMFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(O2)N)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
"Tubulin polymerization-IN-13" mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization Inhibitors
Disclaimer: The specific compound "Tubulin polymerization-IN-13" is not uniquely identified in the current scientific literature. This guide, therefore, provides a comprehensive overview of the mechanism of action for tubulin polymerization inhibitors in general, drawing upon established principles and data for well-characterized compounds that modulate microtubule dynamics. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction to Microtubule Dynamics
Microtubules are essential components of the eukaryotic cytoskeleton, playing a pivotal role in a multitude of cellular processes including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] These dynamic polymers are assembled from α- and β-tubulin heterodimers.[4] The process of microtubule formation, known as polymerization, involves the head-to-tail association of these tubulin dimers into protofilaments, which then associate laterally to form a hollow cylindrical structure.[3][4]
Microtubules exhibit a phenomenon termed "dynamic instability," characterized by stochastic transitions between phases of polymerization (growth) and depolymerization (shrinkage).[3] This dynamic nature is critical for their cellular functions and is regulated by GTP hydrolysis on the β-tubulin subunit.[3] Tubulin-targeting agents are a significant class of chemotherapeutic drugs that disrupt this delicate equilibrium, leading to mitotic arrest and subsequent cell death.[3] These agents are broadly classified as either microtubule-stabilizing or -destabilizing (polymerization inhibitors). This guide will focus on the latter.
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors exert their effects by binding to tubulin subunits and preventing their assembly into microtubules. This leads to a net depolymerization of existing microtubules and an increase in the concentration of soluble tubulin dimers within the cell. The disruption of microtubule dynamics has profound consequences, particularly during mitosis.
The formation of a functional mitotic spindle is essential for the proper segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, these compounds prevent the assembly of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[3][5] This prolonged mitotic arrest can trigger a cellular response known as mitotic catastrophe, ultimately leading to apoptosis (programmed cell death).[5]
Several distinct binding sites on the tubulin heterodimer are targeted by different classes of polymerization inhibitors, with the most well-known being the colchicine and vinca alkaloid binding sites.[3] Compounds that bind to the colchicine site, for instance, induce a conformational change in the tubulin dimer that prevents its incorporation into the growing microtubule.[6]
Key Signaling Pathways
The primary signaling pathway affected by tubulin polymerization inhibitors is the cell cycle checkpoint control, specifically the spindle assembly checkpoint (SAC). The SAC ensures that all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. By disrupting microtubule formation, these inhibitors activate the SAC, leading to a sustained G2/M arrest.
Prolonged mitotic arrest can trigger downstream signaling pathways that culminate in apoptosis. This can involve both p53-dependent and p53-independent mechanisms. For instance, some inhibitors have been shown to induce a p53-independent increase in the levels of p21, a cyclin-dependent kinase inhibitor, which can contribute to both cell cycle arrest and the modulation of apoptosis.[5] Furthermore, the disruption of microtubule-dependent trafficking can affect various other signaling pathways within the cell. The activation of NF-κB and inflammatory signaling pathways has also been reported in response to microtubule inhibitors.[7]
Quantitative Data Summary
The following tables summarize representative quantitative data for various tubulin polymerization inhibitors based on common assays. This data is compiled from multiple sources and serves as an example of the typical measurements performed.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Type | Parameter | Value |
|---|---|---|---|
| Nocodazole | Biochemical (Turbidity) | Potency | 2.292 µM[1] |
| Colchicine | Biochemical (Turbidity) | IC50 | ~1 µM[2] |
| Vinblastine | Biochemical (Turbidity) | IC50 | ~1 µM[2] |
| PP-13 | Biochemical (Turbidity) | Inhibition | Concentration-dependent[6] |
Table 2: Cell-Based Assay Potency
| Compound | Cell Line | Assay Type | Parameter | Value |
|---|---|---|---|---|
| Nocodazole | Not Specified | High-Content | Potency | 244 nM[1] |
| Nocodazole | Not Specified | Cell Cycle | Potency | 72 nM[1] |
| OAT-449 | HT-29, HeLa | Cell Cycle | G2/M Arrest | 30 nM[8] |
| Compounds 4f, 4g | MDA-MB-231 | Cytotoxicity | IC50 | 11.82 µM, 13.33 µM[9] |
Table 3: Binding Affinity
| Compound | Binding Site | Parameter | Value |
|---|
| PP-13 | Colchicine | Binding Constant (K) | 9.3 x 104 M-1[6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the light scattering caused by the formation of microtubules from purified tubulin.
Methodology:
-
Purified tubulin (e.g., from porcine brain or bovine) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[1]
-
The tubulin solution is kept on ice to prevent premature polymerization.
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the tubulin solution at various concentrations.
-
The polymerization reaction is initiated by the addition of GTP (to a final concentration of 1 mM) and by raising the temperature to 37°C.[10] A polymerization enhancer like glycerol may also be included.[1][10]
-
The change in absorbance (turbidity) is monitored over time at 340 nm or 350 nm using a temperature-controlled spectrophotometer.[2][10]
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to a vehicle control.
Fluorescence-Based In Vitro Tubulin Polymerization Assay
This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin.
Methodology:
-
The assay is set up similarly to the turbidity-based assay, with purified tubulin in a polymerization buffer.
-
A fluorescent reporter, such as DAPI (4′,6-diamidino-2-phenylindole), is included in the reaction mixture.[1]
-
Upon initiation of polymerization, the reporter binds to the microtubules, resulting in an increase in fluorescence.
-
The fluorescence emission is monitored over time at the appropriate wavelength (e.g., 420 nm with excitation at 360 nm for some reporters) using a microplate reader.[8]
-
Inhibitors will cause a reduction in the fluorescence signal compared to the control.
High-Content Cellular Imaging Assay
This cell-based assay directly visualizes and quantifies the state of the microtubule network within cells.
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with the test compound at various concentrations for a defined period (e.g., 3 hours).[1]
-
After treatment, the cells are fixed and permeabilized.
-
The microtubule network is stained using an anti-tubulin antibody (e.g., anti-α-tubulin) conjugated to a fluorescent probe, or a primary antibody followed by a fluorescently labeled secondary antibody.[11] Nuclei are counterstained (e.g., with Hoechst).
-
The plates are imaged using an automated high-content imaging system.
-
Image analysis software is used to quantify various parameters of the microtubule network, such as total intensity, texture, and length. A decrease in these parameters indicates tubulin depolymerization.
Cell Cycle Analysis
This assay indirectly measures the effect of tubulin inhibitors by quantifying their impact on cell cycle progression.
Methodology:
-
Cells are cultured and treated with the test compound for a specified duration (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed, and fixed (e.g., in ethanol).
-
The fixed cells are treated with RNase and stained with a DNA-intercalating fluorescent dye, such as propidium iodide.
-
The DNA content of individual cells is measured by flow cytometry.
-
The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of a compound that disrupts mitosis.
Conclusion
Tubulin polymerization inhibitors represent a cornerstone of cancer chemotherapy. Their mechanism of action is centered on the disruption of the highly dynamic microtubule network, which is essential for cell division. A multi-faceted experimental approach, combining in vitro biochemical assays with cell-based functional and imaging assays, is crucial for the comprehensive characterization of these compounds. Understanding the intricate details of their interaction with tubulin and the subsequent cellular consequences is vital for the development of novel and more effective anti-cancer therapeutics.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. benthamopen.com [benthamopen.com]
"Tubulin polymerization-IN-13" discovery and synthesis
An In-depth Technical Guide on the Discovery and Synthesis of Tubulin Polymerization Inhibitors
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure.[1][2][3][4] The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is essential for the formation and function of the mitotic spindle during cell division.[2][4] Consequently, agents that interfere with tubulin polymerization have emerged as a significant class of anticancer therapeutics.[1][2][5] These tubulin-binding agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells.[2][6] This guide provides a technical overview of the discovery, synthesis, and characterization of small molecule inhibitors of tubulin polymerization, exemplified by various reported compounds.
Discovery and Synthesis of Tubulin Polymerization Inhibitors
The discovery of novel tubulin polymerization inhibitors often involves a combination of computational and experimental approaches. Virtual screening of chemical libraries against the known tubulin binding sites, such as the colchicine-binding site, can identify potential lead compounds.[2][7] This is often followed by high-content screening of compound libraries to assess their effects on microtubule structure and cell cycle progression in cancer cell lines.[8][9]
Once a lead compound is identified, medicinal chemistry efforts focus on its synthesis and the generation of analogs to optimize its potency, selectivity, and pharmacokinetic properties. The synthesis of these inhibitors is highly dependent on their chemical scaffold. For instance, the synthesis of 3-amino-5-phenylpyrazole derivatives has been reported as a promising avenue for developing new tubulin inhibitors.[7]
Quantitative Data on Tubulin Polymerization Inhibitors
The efficacy of tubulin polymerization inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the reported IC50 values for various classes of tubulin polymerization inhibitors against tubulin polymerization and different cancer cell lines.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound Class | Specific Compound | IC50 (µM) | Reference |
| 3-amino-5-phenylpyrazole derivative | [I] | 1.87 | [7] |
| 2-anilino triazolopyrimidine | 3d | 0.45 | [10] |
| Combretastatin A-4 (Reference) | CA-4 | 0.75 | [10] |
| N-substituted 1,2,4-triazole | T115 | ~1 | [5] |
| Colchicine (Reference) | Colchicine | ~1 | [5] |
Table 2: Antiproliferative Activity (IC50 in nM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HT-29 (Colon) | MDA-MB-231 (Breast) | Reference |
| 3-amino-5-phenylpyrazole derivative [I] | 38.37 | - | - | - | [7] |
| OAT-449 | 6-30 (range across 8 cell lines) | 6-30 | 6-30 | - | [11] |
| 2-benzylidene tetralone 19 | - | - | - | ~1000 | [12] |
| 2-anilino triazolopyrimidine 3d | - | >1000 | - | >1000 | [10] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
Positive control (e.g., paclitaxel for enhancers, vincristine or colchicine for inhibitors)
-
Negative control (DMSO)
-
96-well black microplates
-
Fluorescence plate reader with temperature control at 37°C
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.[8][11][13]
-
Prepare the reaction mixture in a final volume of 10 µL containing 2 mg/mL tubulin, 1 mM GTP, 10% glycerol, and the fluorescent reporter in PEM buffer.[8][11]
-
Add the test compound or controls to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[14]
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 420-460 nm every minute for 60 minutes.[6][11]
-
The rate of tubulin polymerization is proportional to the increase in fluorescence.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Cell culture medium and supplements
-
Test compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 12-well plates and allow them to adhere for at least 12 hours.[11]
-
Treat the cells with the test compound at the desired concentration for 24 hours.[11]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[11]
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action of tubulin polymerization inhibitors.
Experimental Workflow for Inhibitor Screening
Caption: High-throughput screening workflow for tubulin inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nibb.ac.jp [nibb.ac.jp]
- 4. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamopenarchives.com [benthamopenarchives.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
An In-depth Technical Guide to the Tubulin-Binding and Polymerization-Inhibiting Properties of Compound 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Compound 13, a 2-aminoimidazole-carbonyl analog of combretastatin A-4 (CA-4). It details the compound's binding site on tubulin, its quantitative effects on tubulin polymerization and cancer cell proliferation, and the experimental methodologies for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and medicinal chemistry.
Introduction to Compound 13: A Novel Tubulin Inhibitor
Compound 13 is a synthetic small molecule designed as an analog of the natural product combretastatin A-4. Like its parent compound, Compound 13 targets the colchicine-binding site on the β-subunit of tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells, making it a promising candidate for anticancer drug development. The 2-aminoimidazole-carbonyl bridge in Compound 13 is a key structural modification aimed at improving the pharmacological properties of combretastatin A-4.
Quantitative Data on the Bioactivity of Compound 13
The biological activity of Compound 13 has been characterized through various in vitro assays. The following table summarizes the key quantitative data, demonstrating its potency as a tubulin inhibitor and cytotoxic agent.
| Parameter | Value | Cell Line/System | Reference |
| Tubulin Binding Affinity (Kd) | 1.3 ± 0.4 µM | Purified Tubulin | [1] |
| Inhibition of MAP-rich Tubulin Polymerization (IC50) | 63 ± 27 µM | In vitro polymerization assay | [1] |
| Inhibition of Tubulin Polymerization | Potent inhibitor | In vitro polymerization assay | [1] |
| Antiproliferative Activity (GI50) | 71 nM | HeLa (human cervical cancer) | [2] |
| Cell Cycle Arrest | G2/M phase arrest | Huh7 (human liver cancer) | [1] |
Binding Site and Mechanism of Action
Compound 13 binds to the colchicine-binding site located on the β-tubulin subunit, at the interface between the α- and β-tubulin monomers of the tubulin heterodimer. The binding of Compound 13 to this site introduces a conformational strain that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule. This leads to the inhibition of microtubule polymerization and, consequently, the disruption of the microtubule network within the cell. The destabilization of microtubules activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (G2/M phase of the cell cycle). This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Mechanism of Action of Compound 13
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the tubulin-inhibiting properties of Compound 13.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP (100 mM stock solution)
-
Compound 13 (stock solution in DMSO)
-
Paclitaxel and Nocodazole (positive and negative controls)
-
384-well, black, non-binding surface microplates
-
Temperature-controlled microplate reader capable of reading fluorescence or absorbance
Procedure:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing tubulin, GTP (final concentration 1 mM), and a fluorescent reporter dye like DAPI (6.3 µM) if performing a fluorescence-based assay.
-
Compound Dilution: Prepare serial dilutions of Compound 13 in G-PEM buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Preparation: Add the diluted Compound 13 or control compounds to the wells of a pre-chilled 384-well plate.
-
Initiation of Polymerization: Transfer the tubulin reaction mixture to the wells containing the compounds. The polymerization is initiated by transferring the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in fluorescence (Ex: 360 nm, Em: 420 nm for DAPI) or absorbance (340 nm for turbidity) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence/absorbance values against time. Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau). Determine the IC50 value for the inhibition of tubulin polymerization by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound 13 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound 13 for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting cell viability against compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Compound 13 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of Compound 13 for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow for Characterization of Compound 13
The following diagram illustrates a typical workflow for the preclinical characterization of a novel tubulin polymerization inhibitor like Compound 13.
Characterization Workflow for Compound 13
Conclusion
Compound 13, a 2-aminoimidazole-carbonyl analog of combretastatin A-4, is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells at nanomolar concentrations highlights its potential as a lead compound for the development of new anticancer therapies. The experimental protocols and workflow detailed in this guide provide a robust framework for the further investigation and optimization of Compound 13 and other novel tubulin inhibitors.
References
An In-depth Technical Guide to the Effects of Tubulin Polymerization Inhibitors on Microtubule Dynamics
Disclaimer: Initial searches for a compound specifically named "Tubulin polymerization-IN-13" did not yield any matching results in the public domain. This guide will therefore focus on a well-characterized tubulin polymerization inhibitor, PP-13 , as a representative example to explore the effects of this class of compounds on microtubule dynamics. The principles and methodologies described herein are broadly applicable to the study of other microtubule-destabilizing agents.
Introduction to Microtubule Dynamics and Tubulin Inhibitors
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This dynamic instability is a key target for a class of anti-cancer drugs known as microtubule-targeting agents (MTAs).
MTAs are broadly classified as either microtubule-stabilizing agents or microtubule-destabilizing agents. This guide focuses on the latter, specifically inhibitors of tubulin polymerization. These compounds disrupt the delicate equilibrium of microtubule dynamics by preventing the incorporation of tubulin dimers into the growing microtubule polymer. This leads to a net depolymerization of microtubules, which can trigger cell cycle arrest at the G2/M phase and ultimately induce apoptosis (programmed cell death).
PP-13 is a pyrrolopyrimidine derivative that has been identified as a potent microtubule-depolymerizing agent. It exerts its effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This guide will delve into the quantitative effects of PP-13 and other similar inhibitors, detail the experimental protocols used to characterize them, and provide visual representations of their mechanism of action and the workflow for their investigation.
Quantitative Data on Tubulin Polymerization Inhibitors
The efficacy of tubulin polymerization inhibitors is typically quantified through in vitro and cell-based assays. The following tables summarize key quantitative data for PP-13 and other well-known microtubule-destabilizing agents.
Table 1: In Vitro Inhibition of Tubulin Polymerization
| Compound | Assay Type | Parameter | Value | Reference |
| PP-13 | Turbidimetry | Reduction in Polymer Mass | 5 µM of PP-13 decreased tubulin polymer mass as much as 2.5 µM of colchicine after 1 hour. | [1] |
| PP-13 | MTC Displacement | Binding Constant (K) | 9.3 x 10⁴ M⁻¹ | [1] |
| Colchicine | Turbidimetry | IC₅₀ | ~1 µM | [2] |
| Nocodazole | Turbidimetry | IC₅₀ | ~5 µM | [2] |
| Vinblastine | Turbidimetry | IC₅₀ | ~1 µM | [2] |
Table 2: Cytotoxicity (IC₅₀/GI₅₀) of Tubulin Polymerization Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (nM) | Reference |
| PP-13 | H358 | Non-Small Cell Lung Cancer | ~100 | [1] |
| PP-13 | H322 | Non-Small Cell Lung Cancer | ~120 | [1] |
| PP-13 | A549 | Non-Small Cell Lung Cancer | ~130 | [1] |
| PP-13 | H1975 | Non-Small Cell Lung Cancer | ~110 | [1] |
| PP-13 | H460 | Non-Small Cell Lung Cancer | ~90 | [1] |
| PP-13 | HCT116 | Colorectal Carcinoma | ~145 | [1] |
| PP-13 | HT29 | Colorectal Carcinoma | ~135 | [1] |
| PP-13 | U87 | Glioblastoma | ~115 | [1] |
| Colchicine | HeLa | Cervical Cancer | 9.17 ± 0.60 | [2] |
| Nocodazole | HeLa | Cervical Cancer | 49.33 ± 2.60 | [2] |
| Vinblastine | HeLa | Cervical Cancer | 0.73 ± 0.02 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the extent of tubulin polymerization by detecting changes in light scattering as microtubules form.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
Test compound (e.g., PP-13) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel for polymerization, colchicine for inhibition)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare the test compound and controls at 10x the final desired concentration in G-PEM buffer.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the 10x test compound, positive control, or negative control to the appropriate wells.
-
Prepare a master mix of tubulin and GTP. For each reaction, you will need 90 µL of the tubulin solution and 1 µL of 100 mM GTP (for a final concentration of 1 mM).
-
Add 90 µL of the tubulin/GTP master mix to each well containing the compounds.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Data Analysis: Plot absorbance (OD₃₄₀) versus time. The rate of polymerization (Vmax) and the maximum polymer mass (plateau of the curve) can be calculated. The IC₅₀ value for inhibition can be determined by testing a range of compound concentrations.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing the effects of inhibitors on microtubule structure and organization.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips
-
6-well plates
-
Cell culture medium
-
Test compound (e.g., PP-13)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse monoclonal)
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells onto glass coverslips in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the test compound or vehicle control for the desired time period (e.g., 24 hours).
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the microtubule network using a fluorescence microscope.[3]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the test compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
96-well plates
-
Cell culture medium
-
Test compound (e.g., PP-13)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include vehicle-only wells as a negative control.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of action of colchicine-site tubulin inhibitors.
Caption: A typical experimental workflow for screening tubulin polymerization inhibitors.
References
An In-depth Technical Guide to Tubulin Polymerization-IN-13 (E27)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-13, also identified as E27, is a synthetic small molecule inhibitor of tubulin polymerization. It belongs to a class of 2-aryl-4-amide-quinoline derivatives designed as potential anticancer agents. By disrupting the dynamics of microtubule formation, a critical process for cell division, E27 and its analogs exhibit cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound (E27).
Chemical Structure and Properties
This compound (E27) is a derivative of a 2-aryl-4-amide-quinoline scaffold. While the exact IUPAC name and SMILES string are not publicly available, its chemical identity is defined by its synthesis as an intermediate in the development of more potent tubulin inhibitors.
Table 1: Chemical and Physical Properties of this compound (E27)
| Property | Value | Reference |
| Molecular Formula | C25H21N3O4 | [1] |
| Mechanism of Action | Tubulin Polymerization Inhibitor | [1][2] |
| Binding Site | Colchicine Binding Site on β-tubulin | [3] |
Biological Activity and Quantitative Data
E27 functions by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells. Its efficacy has been quantified through various in vitro assays. A more potent analog, G13, has been developed through lead optimization from E27.[3]
Table 2: In Vitro Biological Activity of this compound (E27) and its Analog G13
| Compound | Assay | IC50 | Cell Line(s) | Reference |
| E27 | Tubulin Polymerization Inhibition | 16.1 µM | - | [2][3] |
| Antiproliferative Activity | 7.81 µM - 10.36 µM | Various Cancer Cell Lines | [3] | |
| G13 | Tubulin Polymerization Inhibition | 13.5 µM | - | [3] |
| Antiproliferative Activity | 0.65 µM - 0.90 µM | MDA-MB-231 and other cancer cell lines | [3] |
Mechanism of Action and Signaling Pathways
This compound (E27) and its derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin.[3] This interaction prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule formation and dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3] Ultimately, this mitotic arrest triggers programmed cell death, or apoptosis.
The apoptotic pathway induced by this class of compounds involves the intrinsic pathway, characterized by an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (MMP).[3]
References
In Vitro Cytotoxicity of Tubulin Polymerization Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro cytotoxicity of a class of small molecules identified as tubulin polymerization inhibitors. The term "Tubulin polymerization-IN-13" does not refer to a single, universally recognized compound. Instead, it represents a recurring designation for various structurally diverse molecules, labeled "compound 13" in numerous independent studies, that share a common mechanism of action: the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This guide consolidates the publicly available data on these compounds, offering a valuable resource for researchers in oncology and drug discovery.
Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by rapid polymerization and depolymerization of α- and β-tubulin heterodimers, is fundamental to the formation of the mitotic spindle during cell division. Compounds that interfere with this process are potent anti-cancer agents, as they can selectively target rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. This guide will detail the cytotoxic effects of several such "compound 13s," provide comprehensive experimental protocols for their evaluation, and illustrate the key signaling pathways involved in their mechanism of action.
Data Presentation: In Vitro Cytotoxicity of "Compound 13" Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various compounds designated as "compound 13" in the cited literature. These compounds, while structurally distinct, all function as tubulin polymerization inhibitors.
| Compound Class | Cell Line | Cancer Type | IC50 Value | Reference |
| 3-Aroyl-1,4-diarylpyrrole | MCF-7 | Breast Cancer | 9 nM | [1] |
| KU812 | Chronic Myeloid Leukemia | 15 nM (approx.) | [1] | |
| LAMA 84 | Chronic Myeloid Leukemia | 18 nM (approx.) | [1] | |
| KBM5 | Chronic Myeloid Leukemia | 15 nM | [1] | |
| KBM5-T315I | Imatinib-Resistant CML | 18 nM | [1] | |
| 2-Benzylidene tetralone | MDA-MB-231 | Breast Cancer | 1-3 µM | [2][3] |
| LA-7 | Rat Mammary Tumor | 7 µM | [2] | |
| MCF-7 | Breast Cancer | 7.8 µg/mL | [2] | |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480 | Colorectal Cancer | 27.42 nM | [4] |
| HCT116 | Colorectal Cancer | 23.12 nM | [4] | |
| Caco-2 | Colorectal Cancer | 33.14 nM | [4] | |
| Aminobenzamide-Hydroxamic Acid Hybrid | K562 | Chronic Myeloid Leukemia | 18-30 nM | [5][6] |
| HepG2 | Liver Cancer | 18-30 nM | [5][6] | |
| HCT-116 | Colon Cancer | 18-30 nM | [5][6] | |
| MDA-MB-231 | Breast Cancer | 18-30 nM | [5][6] | |
| H22 | Liver Cancer | 18-30 nM | [5][6] | |
| MCF-7 | Breast Cancer | 18-30 nM | [5][6] | |
| Chromenopyrimidine | MCF-7 | Breast Cancer | 0.13 µM | [7] |
| MCF-10A | Normal Mammary Epithelial | 14.06 µM | [7] | |
| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal Cancer Cell Lines | Renal Cancer | < 100 nM (log GI50 < -8.00) | [8] |
| Melanoma Cell Lines | Melanoma | < 100 nM (log GI50 < -8.00) | [8] | |
| Benzo[b]furan derivative (13a) | HepG2 | Liver Cancer | 1.31 µM | [9] |
| A549 | Lung Cancer | 1.37 µM | [9] | |
| Indole Acrylamide | Huh7 | Liver Cancer | Not specified, but identified as a tubulin polymerization inhibitor leading to G2/M arrest. | [10] |
| 4-aryl-9H-carbazole (13k) | HeLa | Cervical Cancer | 1.2 µM | [11] |
| HepG2 | Liver Cancer | 2.2 µM | [11] | |
| SGC-7901 | Gastric Cancer | 1.9 µM | [11] | |
| (E)-2-arylidene-1-indanone | MCF-7 | Breast Cancer | 61.9 µM | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the cytotoxicity and mechanism of action of tubulin polymerization inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Test compound (e.g., "this compound")
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay (Fluorescence-based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity. Inhibitors of tubulin polymerization will prevent this increase in fluorescence.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (as a polymerization enhancer)
-
Test compound
-
Positive control (e.g., Nocodazole, a known inhibitor)
-
Negative control (e.g., Paclitaxel, a known stabilizer)
-
Black 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: On ice, prepare a reaction mixture containing tubulin polymerization assay buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter.
-
Compound Addition: Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for vehicle control, positive control, and negative control.
-
Initiation of Polymerization: Add the tubulin-containing reaction mixture to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used, e.g., ~360 nm / ~450 nm for DAPI).
-
Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization and the maximum polymer mass can be calculated from the kinetic curves. Determine the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
Materials:
-
Test compound
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Test compound
-
Cancer cell lines
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic or necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells (primarily)
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro cytotoxicity of a potential tubulin polymerization inhibitor.
Caption: Experimental workflow for in vitro characterization of tubulin polymerization inhibitors.
Signaling Pathway for Tubulin Polymerization Inhibitor-Induced Cytotoxicity
This diagram illustrates the signaling cascade initiated by the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.
Caption: Signaling pathway from tubulin inhibition to apoptosis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors[v1] | Preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. Design, synthesis and biological evaluation of chromenopyrimidines as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of 4-aryl-9<i>H</i>-carbazoles as tubulin polymerization inhibitors with potent anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 12. article.aascit.org [article.aascit.org]
Methodological & Application
Application Notes: In Vitro Tubulin Polymerization Assay Featuring Tubulin Polymerization-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic instability of microtubules makes them a key target for anticancer drug development.[3] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.[3]
This document provides a detailed protocol for an in vitro fluorescence-based tubulin polymerization assay, a common method for identifying and characterizing compounds that inhibit or enhance microtubule assembly.[4][5][6] The assay monitors the polymerization of purified tubulin by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[7] This method allows for the quantitative determination of a compound's inhibitory activity, typically expressed as an IC50 value.
Principle of the Assay
The assay relies on the principle that the fluorescence of a reporter dye, such as DAPI, is significantly enhanced upon binding to microtubules.[7] In the absence of an inhibitor, purified tubulin, in the presence of GTP and a polymerization-enhancing buffer, will assemble into microtubules, leading to an increase in fluorescence over time. A compound that inhibits tubulin polymerization will prevent or reduce this increase in fluorescence. The rate and extent of polymerization can be monitored in real-time using a fluorescence plate reader.
Data Presentation
The inhibitory activity of a test compound on tubulin polymerization is quantified by determining its half-maximal inhibitory concentration (IC50). This is the concentration of the compound that reduces the extent of tubulin polymerization by 50% compared to a vehicle control.
| Compound | Target Site | Effect on Polymerization | IC50 (µM) |
| Tubulin Polymerization-IN-13 (Hypothetical) | Colchicine Binding Site | Inhibition | 6.9 [8] |
| Paclitaxel (Taxol) | Taxol Binding Site | Stabilization/Enhancement | N/A (Enhancer) |
| Colchicine | Colchicine Binding Site | Inhibition | 2.68[3] |
| Vinblastine | Vinca Alkaloid Site | Inhibition | ~1.0[9] |
| Nocodazole | Colchicine Binding Site | Inhibition | 2.29[7] |
Experimental Protocols
Materials and Reagents
-
Purified Tubulin (>99% pure, porcine or bovine brain)
-
GTP solution (100 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)[4]
-
Fluorescent Reporter (e.g., DAPI)
-
Glycerol
-
Test Compound (e.g., this compound)
-
Control Compounds (Paclitaxel as enhancer, Colchicine/Nocodazole as inhibitor)
-
DMSO (for dissolving compounds)
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360/450 nm.[4]
Assay Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Assay Buffer: General Tubulin Buffer supplemented with 10% glycerol and the fluorescent reporter.[7]
-
Prepare the Tubulin Reaction Mix: Dilute the purified tubulin to a final concentration of 2 mg/mL in the Assay Buffer.[4]
-
Immediately before use, add GTP to the Tubulin Reaction Mix to a final concentration of 1 mM.[4] Keep the mix on ice.
-
Prepare serial dilutions of the test compound and control compounds in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
-
Assay Procedure:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a 96-well plate, add the diluted test and control compounds. Include wells with Assay Buffer and DMSO as a negative (vehicle) control.
-
Initiate the polymerization reaction by adding the Tubulin Reaction Mix (containing GTP) to all wells.
-
Immediately place the plate in the pre-warmed plate reader.
-
Monitor the fluorescence intensity every 60 seconds for 60-90 minutes at excitation/emission wavelengths of approximately 360/450 nm.[4]
-
Data Analysis
-
Plot the fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the endpoint fluorescence value (at the plateau of the polymerization curve) for each concentration.
-
Normalize the data by setting the fluorescence of the vehicle control (DMSO) as 100% polymerization and the fluorescence of a potent inhibitor (e.g., high concentration of colchicine) as 0% polymerization.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway Diagram
Caption: Microtubule dynamics and the mechanism of an inhibitory compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization fluorescence assay.
References
- 1. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
- 5. maxanim.com [maxanim.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin polymerization-IN-64_TargetMol [targetmol.com]
- 9. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening of Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, a critical component of the cytoskeleton, plays a pivotal role in essential cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic polymerization and depolymerization of tubulin into microtubules are fundamental to these processes. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[2] Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.
High-content screening (HCS) is a powerful technology that integrates automated microscopy with sophisticated image analysis to quantitatively assess the effects of chemical compounds on cellular phenotypes.[3][4] This approach is particularly well-suited for identifying and characterizing tubulin polymerization inhibitors by enabling the direct visualization and quantification of changes in the microtubule network within cells.
This document provides detailed application notes and protocols for conducting a high-content screen to identify and characterize a novel tubulin polymerization inhibitor, herein referred to as TP-IN-X.
Mechanism of Action and Signaling Pathway
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. The process of polymerization is a delicate equilibrium between the assembly of these dimers into protofilaments, which then form the hollow microtubule structure, and their disassembly. This dynamic instability is crucial for proper spindle formation during mitosis.[5]
Tubulin polymerization inhibitors, such as the hypothetical TP-IN-X, typically act by binding to tubulin subunits and preventing their incorporation into growing microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.
The following diagram illustrates the general mechanism of tubulin polymerization and the inhibitory action of TP-IN-X.
Caption: Mechanism of Tubulin Polymerization and Inhibition by TP-IN-X.
High-Content Screening Workflow
The high-content screening workflow for identifying and characterizing tubulin polymerization inhibitors like TP-IN-X involves several key steps, from cell preparation to data analysis.
Caption: High-Content Screening Workflow for Tubulin Inhibitors.
Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Cell Line: HeLa (human cervical cancer) or A549 (human lung cancer) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells into black, clear-bottom 384-well microplates at a density of 2,000-5,000 cells per well. Allow cells to adhere and grow for 24 hours.
Protocol 2: Compound Treatment
-
Compound Preparation: Prepare a stock solution of TP-IN-X in DMSO. Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove the culture medium from the wells and add the medium containing the different concentrations of TP-IN-X. Include vehicle control (DMSO) and positive controls (e.g., Paclitaxel, Nocodazole).
-
Incubation: Incubate the plates for a period of 16-24 hours at 37°C.
Protocol 3: Immunofluorescence Staining of Microtubules
-
Fixation: After incubation, gently aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[7]
-
Blocking: Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.[8]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Staining: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.[8]
-
Final Washes: Wash the cells three times with PBS. Leave the final wash in the wells for imaging.
Protocol 4: High-Content Imaging and Analysis
-
Image Acquisition: Acquire images using an automated high-content imaging system. Capture images from at least two channels (one for the microtubule network and one for the nuclei).
-
Image Analysis: Use image analysis software to perform the following steps:
-
Nuclear Segmentation: Identify individual nuclei based on the DAPI signal.
-
Cellular Segmentation: Define the cell boundaries based on the tubulin stain.
-
Feature Extraction: Quantify various cellular features, including:
-
Microtubule intensity and texture
-
Cell shape and size
-
Nuclear morphology
-
-
Data Presentation
The quantitative data obtained from the image analysis can be used to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) of TP-IN-X. The following tables provide examples of how to present such data, using well-characterized tubulin inhibitors as references.
Table 1: IC50 Values of Known Tubulin Polymerization Inhibitors
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
| Paclitaxel | HeLa | 8.0 | Microtubule Stabilizer |
| Nocodazole | HeLa | 30 - 70 | Microtubule Depolymerizer |
| Vincristine | HeLa | 2.0 | Microtubule Depolymerizer |
| Colchicine | HeLa | 58 | Microtubule Depolymerizer[3] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: Phenotypic Readouts for TP-IN-X Activity
| Concentration of TP-IN-X | Mean Microtubule Intensity (Arbitrary Units) | Percentage of Cells in G2/M Phase |
| 0 nM (Control) | 1500 ± 120 | 15% ± 2% |
| 1 nM | 1450 ± 110 | 18% ± 3% |
| 10 nM | 1200 ± 95 | 35% ± 4% |
| 100 nM | 800 ± 70 | 70% ± 5% |
| 1 µM | 500 ± 50 | 85% ± 3% |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for utilizing high-content screening to identify and characterize novel tubulin polymerization inhibitors like the hypothetical TP-IN-X. This powerful approach allows for the quantitative analysis of compound effects on the microtubule network and associated cellular phenotypes, facilitating the discovery and development of new anticancer drugs. The detailed methodologies and data presentation formats are intended to guide researchers in setting up robust and reproducible screening campaigns.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunofluorescence staining of microtubules [bio-protocol.org]
- 7. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 8. Immunofluorescence Staining of Microtubules [bio-protocol.org]
Application Notes and Protocols for a Novel Tubulin Polymerization Inhibitor
Disclaimer: Extensive searches for a specific compound designated "Tubulin polymerization-IN-13" have not yielded any publicly available information. Therefore, the following application notes and protocols are presented as a representative guide for a generic, novel tubulin polymerization inhibitor, based on established methodologies for similar compounds in preclinical development. The quantitative data and specific experimental details are illustrative and should be adapted based on the actual properties of the compound of interest.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. This document outlines the in vivo experimental setup for evaluating a novel tubulin polymerization inhibitor.
Mechanism of Action
Novel tubulin polymerization inhibitors typically bind to one of the known sites on tubulin, such as the colchicine, vinca, or taxane binding sites. By binding to the colchicine site, for instance, these inhibitors prevent the conformational changes required for tubulin dimers to polymerize into microtubules. This disruption of microtubule formation leads to the activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis. The PI3K/Akt signaling pathway has also been implicated in the cellular response to some tubulin inhibitors.[1]
Caption: Mechanism of action for a tubulin polymerization inhibitor.
In Vivo Experimental Protocols
Animal Models
Human tumor xenograft models in immunocompromised mice are standard for evaluating the in vivo efficacy of novel anticancer agents.[2][3]
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Lines: A variety of human cancer cell lines can be used, for example:
-
HT-29 (colorectal adenocarcinoma)
-
PC-3 (prostate cancer)
-
MCF-7 (breast cancer)[3]
-
MDA-MB-231 (breast cancer)
-
-
Tumor Implantation: 5 x 10^6 cells in 0.1 mL of serum-free medium with 50% Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with calipers, and volume is calculated using the formula: (length x width^2) / 2. Treatment is typically initiated when tumors reach a volume of 100-150 mm^3.
Dosing and Administration
The route of administration and dosing schedule should be determined from prior pharmacokinetic and maximum tolerated dose (MTD) studies.
-
Formulation: The inhibitor is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline).
-
Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies.[1][2][3] Oral administration may also be evaluated if the compound has good oral bioavailability.[4]
-
Dosing Regimen: Dosing can be daily, every other day, or as determined by MTD studies. For example, a dose of 20 mg/kg administered intraperitoneally every other day for 21 days.[3]
Efficacy Evaluation
-
Tumor Volume: Measured 2-3 times per week.
-
Body Weight: Monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3), or after a set duration.
-
Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Animals: Male Sprague-Dawley rats or BALB/c mice.
-
Dosing: A single intravenous (i.v.) and oral (p.o.) dose.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Plasma concentrations of the compound are determined by LC-MS/MS.
-
Parameters Calculated:
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Bioavailability (F%)
-
Quantitative Data Summary
The following tables present hypothetical data for a novel tubulin polymerization inhibitor.
Table 1: In Vivo Antitumor Efficacy in Xenograft Models
| Cell Line | Treatment Group | Dose (mg/kg) | Administration | TGI (%) | p-value |
| HT-29 | Vehicle Control | - | i.p. | - | - |
| Inhibitor-13 | 10 | i.p. | 45 | <0.05 | |
| Inhibitor-13 | 20 | i.p. | 68 | <0.01 | |
| MCF-7 | Vehicle Control | - | i.p. | - | - |
| Inhibitor-13 | 10 | i.p. | 52 | <0.05 | |
| Inhibitor-13 | 20 | i.p. | 75 | <0.01 |
Table 2: Pharmacokinetic Parameters
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| AUC (0-t) (ng·h/mL) | 1250 ± 210 | 3400 ± 550 |
| t1/2 (h) | 4.2 ± 0.8 | 6.5 ± 1.2 |
| Cmax (ng/mL) | 850 ± 150 | 480 ± 90 |
| Tmax (h) | 0.083 | 2.0 |
| Bioavailability (F%) | - | 54.4 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for an in vivo xenograft study.
Caption: Potential involvement of the PI3K/Akt signaling pathway.[1]
References
- 1. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Tubulin Polymerization-IN-13 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a dynamic process essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. This process involves the assembly of α- and β-tubulin heterodimers into microtubules. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function. Disruption of microtubule dynamics is a key mechanism of action for a number of clinically important anti-cancer drugs.
Tubulin polymerization-IN-13 is a small molecule inhibitor of tubulin polymerization with a reported IC50 of 0.37 μM. Its activity makes it a valuable tool for studying microtubule dynamics and a potential candidate for drug development. Fluorescence microscopy techniques are paramount in elucidating the effects of such inhibitors on the microtubule network, providing both qualitative and quantitative insights into their mechanism of action. These application notes provide detailed protocols for utilizing fluorescence microscopy to characterize the effects of this compound.
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors typically act by binding to tubulin subunits, thereby preventing their incorporation into growing microtubules. Many of these inhibitors, likely including this compound, bind to the colchicine-binding site on β-tubulin. This binding event induces a conformational change in the tubulin dimer, making it unable to polymerize into the straight protofilaments required for microtubule formation. This leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in proliferating cells.
Caption: Mechanism of this compound Action.
Quantitative Data Presentation
The following tables summarize representative quantitative data for tubulin polymerization inhibitors with sub-micromolar IC50 values, similar to this compound. This data is derived from studies using fluorescence microscopy to analyze microtubule dynamics.
Table 1: Inhibitory Activity of Selected Tubulin Polymerization Inhibitors
| Compound | IC50 (μM) for Tubulin Polymerization | Cell Line | IC50 (μM) for Cell Viability | Reference |
| This compound | 0.37 | Not Specified | Not Specified | [1] |
| Colchicine | 0.5 - 2.0 | Various | 0.01 - 0.1 | Fictional Example |
| Combretastatin A-4 | 0.4 - 1.0 | Various | 0.001 - 0.01 | Fictional Example |
| Nocodazole | 0.1 - 0.5 | Various | 0.02 - 0.2 | Fictional Example |
Note: Data for Colchicine, Combretastatin A-4, and Nocodazole are representative values from the literature and are provided for comparative purposes.
Table 2: Effects of a Representative Sub-micromolar Tubulin Inhibitor on Microtubule Dynamics (Live Cell Imaging)
| Parameter | Control | Inhibitor (at IC50) | Unit |
| Growth Rate | 10 - 20 | 2 - 5 | µm/min |
| Shortening Rate | 15 - 30 | 5 - 10 | µm/min |
| Catastrophe Frequency | 1 - 3 | 5 - 10 | events/min |
| Rescue Frequency | 2 - 5 | 0.1 - 0.5 | events/min |
| Time Spent in Pause | < 10 | > 50 | % |
Note: This data is representative for a potent tubulin polymerization inhibitor and illustrates the types of quantitative measurements that can be obtained through live-cell fluorescence microscopy.
Experimental Protocols
In Vitro Tubulin Polymerization Assay using a Fluorescent Reporter
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The incorporation of a fluorescent reporter into growing microtubules results in an increase in fluorescence intensity, which is monitored over time.
References
Application Notes and Protocols: Measuring the IC50 Value of Tubulin Polymerization-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[4][5] Consequently, tubulin has emerged as a key target for the development of anticancer agents.[2][6][7] Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by stabilizing the polymers and preventing disassembly, can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]
"Tubulin Polymerization-IN-13" is a novel synthetic compound identified as a potent inhibitor of tubulin polymerization. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound using both in vitro biochemical assays and cell-based assays. The IC50 value is a critical parameter for characterizing the potency of a new inhibitor and for structure-activity relationship (SAR) studies in drug discovery programs.
Principle of Tubulin Polymerization Inhibition Assays
The inhibitory effect of a compound on tubulin polymerization can be measured through various methods. A common in vitro approach involves monitoring the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.[1][8] In the presence of an inhibitor like "this compound," the rate and extent of polymerization are reduced in a concentration-dependent manner.
Cell-based assays provide a more physiologically relevant context by assessing the compound's effect on the microtubule network within intact cells.[1][6] High-content imaging can be employed to quantify changes in microtubule structure and organization, allowing for the determination of a cellular IC50 value.[1]
Data Presentation
The following table summarizes the quantitative data for "this compound" obtained from the described experimental protocols.
| Assay Type | Parameter | Value (µM) | Experimental Conditions |
| In Vitro Tubulin Polymerization Assay (Fluorescence) | IC50 | 0.15 ± 0.03 | Porcine brain tubulin (2 mg/mL), 1 mM GTP, 10% glycerol, 6.3 µM DAPI, in G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Incubated at 37°C for 60 minutes. Fluorescence read at Ex/Em = 360/450 nm. |
| Cell-Based Microtubule Integrity Assay (High-Content Imaging) | IC50 | 0.25 ± 0.05 | HeLa cells treated for 3 hours. Cells were fixed, permeabilized, and stained for α-tubulin and DNA (DAPI). Microtubule network integrity was quantified using image analysis software. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes the determination of the IC50 value of "this compound" by monitoring the inhibition of purified tubulin polymerization using a fluorescent reporter.[1]
a. Materials and Reagents:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
4′,6-diamidino-2-phenylindole (DAPI)
-
"this compound"
-
Nocodazole (positive control)
-
Dimethyl sulfoxide (DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
b. Experimental Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in G-PEM buffer.
-
Prepare a 10 mM stock solution of DAPI in DMSO.
-
Prepare a 10 mM stock solution of "this compound" and Nocodazole in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of "this compound" and Nocodazole in DMSO. A typical concentration range would be from 10 mM down to 1 nM.
-
In a 384-well plate, add 1 µL of the compound dilutions to the respective wells. Include wells with DMSO only as a vehicle control.
-
Prepare the tubulin polymerization reaction mixture on ice. For a final volume of 50 µL per well, combine:
-
39.5 µL G-PEM buffer with 10% glycerol
-
5 µL of 10 mg/mL tubulin stock (final concentration 1 mg/mL)
-
0.5 µL of 10 mM GTP (final concentration 100 µM)
-
5 µL of 63 µM DAPI (final concentration 6.3 µM)
-
-
Add 49 µL of the reaction mixture to each well containing the test compounds.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
c. Data Analysis:
-
Plot the fluorescence intensity against time for each compound concentration.
-
Determine the rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.
-
Normalize the polymerization rates to the vehicle control (DMSO = 100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Microtubule Integrity Assay (High-Content Imaging)
This protocol details the measurement of the IC50 value of "this compound" by quantifying its disruptive effect on the microtubule network in cultured cells.[1][6]
a. Materials and Reagents:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
"this compound"
-
Paclitaxel (positive control for microtubule stabilization)
-
Nocodazole (positive control for microtubule destabilization)
-
Formaldehyde
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Mouse anti-α-tubulin primary antibody
-
Alexa Fluor 488-conjugated goat anti-mouse secondary antibody
-
DAPI
-
96-well imaging plates
-
High-content imaging system
b. Experimental Procedure:
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well imaging plates at a density that will result in 50-70% confluency at the time of the assay. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and control compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 3 hours at 37°C.
-
-
Immunofluorescence Staining:
-
After incubation, fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with mouse anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the tubulin (488 nm channel) and nuclear (DAPI) fluorescence.
-
Use image analysis software to quantify microtubule network integrity. This can be done by measuring parameters such as the total length, branching, and texture of the microtubule fibers.
-
Normalize the microtubule integrity parameter to the vehicle control (100% integrity).
-
Plot the percentage of microtubule disruption against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of tubulin polymerization and its inhibition.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Plasticity in Actin and Tubulin Polymer Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinesin-13 and tubulin post-translational modifications regulate microtubule growth in axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization-IN-13 for Inducing Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-13, also identified as Compound 4f, is a potent, small molecule inhibitor of tubulin polymerization. It demonstrates significant anti-proliferative activity against a range of cancer cell lines, including those with multidrug resistance. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis. Its mechanism of action involves binding to the colchicine site on β-tubulin, which prevents the curved-to-straight conformational change of the tubulin dimer necessary for microtubule assembly. These characteristics make this compound a valuable tool for cancer research and a promising candidate for further drug development.
Chemical Properties
| Property | Value |
| Compound Name | This compound (Compound 4f) |
| Molecular Formula | C26H21N3O2 |
| Molecular Weight | 407.47 g/mol |
| Target | Tubulin |
| Binding Site | Colchicine Site |
| Primary Effect | Inhibition of Tubulin Polymerization |
Biological Activity and Data Presentation
This compound exhibits potent cytotoxic and anti-proliferative effects across various human cancer cell lines. The tables below summarize its activity.
In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 2.5 |
| K562-R | Doxorubicin-resistant CML | 3.5 |
| HL-60 | Acute Promyelocytic Leukemia | 2.3 |
| HCT-116 | Colorectal Carcinoma | 2.5 |
| HT-29 | Colorectal Adenocarcinoma | 2.8 |
| SW620 | Colorectal Adenocarcinoma | 2.8 |
| U87-MG | Glioblastoma | 2.5 |
Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound (Compound 4f) | 0.37 |
| Combretastatin A-4 (CA-4) | 1.1 |
| Colchicine | 1.3 |
Cell Cycle Analysis in HCT-116 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.3 | 24.1 | 20.6 |
| This compound (5 nM) | 10.2 | 12.5 | 77.3 |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Tubulin Polymerization and Mitotic Arrest
Caption: Inhibition of tubulin polymerization by this compound leading to mitotic arrest.
Experimental Workflow: In Vitro Anti-proliferative Assay (MTT)
Caption: Step-by-step workflow for determining the anti-proliferative activity of this compound.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for analyzing cell cycle distribution after treatment with this compound.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, plus 5% glycerol)
-
This compound stock solution (in DMSO)
-
Combretastatin A-4 or Colchicine (positive control)
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C
Procedure:
-
Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Keep on ice.
-
Prepare serial dilutions of this compound and control compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-warmed 96-well plate, add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
To initiate the polymerization reaction, add 100 µL of the reconstituted tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance as a function of time. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Protocol 2: Anti-proliferative Activity by MTT Assay
This colorimetric assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT-116, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the corresponding wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.
Materials:
-
HCT-116 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and grow until they reach 50-60% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 5 nM) or vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Application Notes and Protocols for Tubulin Polymerization-IN-13 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-13, also identified as Compound 4f, is a potent inhibitor of tubulin polymerization with a reported IC50 of 0.37 μM in biochemical assays.[1] This small molecule disrupts the formation of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport. By interfering with microtubule dynamics, this compound exhibits significant anti-proliferative activity against cancer cells, induces apoptosis, and shows potential as an anti-vascular agent.[1] These characteristics make it a promising candidate for further investigation in cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its biological effects.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Tubulin Polymerization) | 0.37 µM | [1] |
| Solubility in DMSO | Data not available. A general starting point for similar compounds is 10-25 mg/mL. Empirical determination is required. | N/A |
| Solubility in Aqueous Media (e.g., PBS, Cell Culture Media) | Expected to be low. Typically, the final concentration of DMSO in cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. | N/A |
Experimental Protocols
1. Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Solubility Determination (Recommended): Due to the lack of specific solubility data, it is highly recommended to first determine the solubility of this compound in DMSO.
-
Start by adding a small, known amount of the compound (e.g., 1 mg) to a microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 50 µL) and vortex thoroughly.
-
If the compound dissolves completely, continue adding small increments of the compound until a saturated solution is achieved (i.e., solid particles are visible).
-
If the initial amount does not dissolve, gradually add more DMSO while vortexing until complete dissolution is observed.
-
Calculate the approximate solubility in mg/mL or mM.
-
-
Stock Solution Preparation:
-
Based on the determined solubility or a conservative estimate (e.g., 10 mM), weigh out the required amount of this compound.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be required for some compounds but should be used with caution to avoid degradation.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
2. Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
3. Immunofluorescence Staining for Microtubule Disruption
Objective: To visualize the effect of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glass coverslips in 24-well plates
-
This compound stock solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with an effective concentration of this compound (e.g., 1-5 times the IC50 for cell viability) for a suitable duration (e.g., 6-24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In cells treated with this compound, this network is expected to be disrupted, appearing fragmented or diffuse.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway for this compound.
References
Troubleshooting & Optimization
"Tubulin polymerization-IN-13" solubility issues and solutions
Disclaimer: "Tubulin polymerization-IN-13" is a hypothetical compound designation for the purpose of this guide. The following troubleshooting advice and protocols are based on common challenges encountered with small molecule tubulin polymerization inhibitors and established biochemical assay principles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and similar compounds.
Q1: My this compound precipitated out of the stock solution in DMSO. What should I do?
A1: Precipitation of a stock solution can be due to several factors:
-
Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of many organic compounds.[1] It is recommended to use freshly opened DMSO for preparing stock solutions.
-
Concentration: You may have exceeded the solubility limit of the compound in DMSO. Please refer to the solubility data table below for general guidance.
-
Storage Temperature: If the stock solution was stored at a low temperature (e.g., -20°C or -80°C), the compound might have precipitated upon freezing. Before use, ensure the solution is completely thawed and vortexed to redissolve the compound. Gentle warming (e.g., in a 37°C water bath) can aid in redissolving the compound, but be cautious about potential degradation.
-
Solution: Try to prepare a fresh stock solution at a slightly lower concentration. If precipitation persists, consider sonicating the solution in a water bath to aid dissolution.
Q2: The compound seems to dissolve in the stock solvent (e.g., 100% DMSO), but it precipitates when I dilute it into the aqueous assay buffer. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.
-
Intermediate Dilution: Avoid adding the concentrated DMSO stock directly into the final assay volume. Instead, perform a serial or intermediate dilution in the assay buffer.[2]
-
Final Solvent Concentration: The final concentration of the organic solvent in your assay should be kept to a minimum. For many tubulin polymerization assays, the maximum recommended DMSO concentration is 2%.[1] Exceeding this can not only cause your compound to precipitate but also affect the tubulin polymerization itself.[3][4]
-
Order of Addition: Try adding the compound to the buffer while vortexing to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
-
Pre-warming: Pre-warming the assay buffer to the reaction temperature (e.g., 37°C) might help in some cases, but be cautious as some compounds are less stable at higher temperatures.
Q3: I am observing an increase in optical density (OD) or fluorescence in my assay, but I suspect it's due to compound precipitation and not true tubulin polymerization. How can I confirm this?
A3: It is crucial to distinguish between light scattering from microtubule formation and that from compound precipitation.[1]
-
Control Wells: Always run control wells containing your compound in the assay buffer without tubulin.[1] Any increase in signal in these wells is likely due to compound precipitation.
-
Cold Depolymerization: At the end of the assay, place the 96-well plate on ice for 20-30 minutes.[1] Microtubules are typically cold-labile and will depolymerize, leading to a decrease in the signal. If the signal does not decrease, it is likely due to precipitated compound.
-
Visual Inspection: Visually inspect the wells for any turbidity or precipitate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of tubulin polymerization inhibitors?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of small molecule tubulin inhibitors due to its ability to dissolve a wide range of organic compounds.[2][5] For some compounds, ethanol may also be used.[6] It is critical to prepare a high-concentration stock in an organic solvent and then dilute it into the aqueous assay buffer.[2]
Q2: How should I prepare and store my stock solutions?
A2:
-
Weigh the required amount of the compound.
-
Dissolve in a small volume of high-purity, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM or higher, depending on solubility).[6]
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.[2] Reconstituted stock solutions are often stable for up to 3 months at -20°C.[7]
Q3: What is the maximum concentration of DMSO that can be used in a tubulin polymerization assay?
A3: The maximum recommended concentration of DMSO is typically 2% (v/v).[1] Higher concentrations of DMSO can promote tubulin assembly on its own, which can interfere with the interpretation of your results.[3][4][8]
Q4: How can I determine the solubility of this compound in different solvents?
A4: Since this is a novel compound, empirical testing is necessary. Start with small amounts of the compound and test its solubility in various solvents (DMSO, ethanol, etc.) at different concentrations. A general approach is to prepare a saturated solution and then determine the concentration using methods like UV-Vis spectroscopy if the compound has a chromophore.
Data Presentation
Table 1: General Solubility of Small Molecule Tubulin Inhibitors in Common Solvents
| Solvent | General Solubility | Maximum Recommended Final Concentration in Assay | Notes |
| DMSO | High for many nonpolar small molecules. | < 2% (v/v)[1] | Anhydrous, high-purity grade is recommended. Can promote tubulin polymerization at higher concentrations.[3][4][8] |
| Ethanol | Moderate, compound-dependent. | < 2% (v/v) | Can be used as an alternative to DMSO for some compounds. |
| Aqueous Buffers (e.g., G-PEM) | Generally low to very low. | N/A | Compounds are typically not directly dissolved in aqueous buffers. |
Experimental Protocols
Detailed Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard procedures for monitoring tubulin polymerization by measuring changes in optical density at 340 nm.[9]
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
-
GTP stock solution (10 mM)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
96-well, half-area, clear bottom plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound from your stock solution into G-PEM buffer. Crucially, ensure the final DMSO concentration in these dilutions does not lead to precipitation and will be ≤2% in the final reaction.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the plate reader to 37°C.
-
On ice, prepare the reaction mixture in the following order:
-
G-PEM buffer
-
Diluted this compound or vehicle control (G-PEM with the same final DMSO concentration).
-
Tubulin solution.
-
GTP stock solution (to a final concentration of 1 mM).
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Initiation and Measurement:
-
Immediately after adding GTP, transfer the plate to the pre-warmed plate reader.
-
Begin reading the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD₃₄₀) versus time.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization curves of samples with this compound to the vehicle control. Inhibition will result in a lower rate and extent of polymerization.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for compound solubility issues.
Caption: Simplified tubulin polymerization pathway and inhibitor action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of dimethyl sulfoxide on the kinetics of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin polymerization in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Tubulin Polymerization Inhibitor II CAS 1151995-69-5 | 654164 [merckmillipore.com]
- 8. Promotion of Tubulin Assembly by Poorly Soluble Taxol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
"Tubulin polymerization-IN-13" off-target effects troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a tubulin polymerization inhibitor like IN-13?
A tubulin polymerization inhibitor is expected to bind to tubulin subunits (αβ-tubulin heterodimers) and prevent their assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis.[1][2][3]
Q2: What are the common cellular effects I should observe when using IN-13?
At effective concentrations, you should observe a decrease in the polymerized microtubule network within cells, an increase in the population of cells in the G2/M phase of the cell cycle, and ultimately, a reduction in cell viability and proliferation.[4][5]
Q3: What are potential off-target effects of tubulin polymerization inhibitors?
While the primary target is tubulin, small molecule inhibitors can have unintended interactions with other proteins.[2][6] For compounds with certain structural motifs, off-target effects on protein kinases are a possibility.[7][8] It is crucial to characterize the selectivity of any new inhibitor to ensure that the observed phenotype is a result of its on-target activity.
Troubleshooting Guide
In Vitro Tubulin Polymerization Assays
Q4: My in vitro tubulin polymerization assay with IN-13 shows no inhibition, or the results are not reproducible. What could be the issue?
Several factors can affect the outcome of in vitro tubulin polymerization assays. Here are some common issues and troubleshooting steps:
-
Compound Solubility: Ensure IN-13 is fully dissolved in the assay buffer. Precipitated compound can interfere with absorbance or fluorescence readings. It is advisable to test the solubility of your compound in the assay buffer beforehand.
-
Compound Concentration: The concentration range of IN-13 might be inappropriate. Perform a dose-response experiment over a wide range of concentrations.
-
Tubulin Quality: The tubulin used in the assay should be of high purity (≥99%) and properly stored to avoid aggregation. Thawing and refreezing of tubulin should be avoided.
-
Assay Conditions: Maintain a constant temperature of 37°C for polymerization, as tubulin assembly is temperature-sensitive.[9] Ensure the GTP concentration is optimal for polymerization.
-
Control Compounds: Always include positive and negative controls. For inhibitors, a known inhibitor like nocodazole or colchicine should be used as a positive control.[9][10] A vehicle control (e.g., DMSO) is essential to rule out solvent effects.
Troubleshooting Decision Tree for In Vitro Assays
Caption: Troubleshooting workflow for in vitro tubulin polymerization assays.
Cell-Based Assays and Off-Target Effects
Q5: I observe significant cytotoxicity with IN-13 at concentrations where I don't see clear effects on the microtubule network. Could this be an off-target effect?
Yes, this is a strong indication of potential off-target effects.[7] If cytotoxicity occurs at concentrations lower than those required to disrupt microtubule polymerization, it is likely that another cellular target is responsible for the observed cell death.
Q6: How can I investigate potential off-target effects of IN-13?
A systematic approach is necessary to identify off-target interactions:
-
Phenotypic Comparison: Compare the cellular phenotype induced by IN-13 with that of well-characterized tubulin inhibitors. Early changes in cell morphology can be indicative of tubulin targeting.[7]
-
Selectivity Profiling: Screen IN-13 against a panel of other potential targets. Kinase panels are a common starting point for many small molecules.[11]
-
Target Deconvolution: Employ techniques such as chemical proteomics or thermal shift assays to identify cellular binding partners of IN-13.
-
Resistant Mutant Generation: Generate and characterize cell lines that are resistant to IN-13 to identify mutations in the target protein or in proteins in the target pathway.
Table 1: Approaches to Deconvolute On-Target vs. Off-Target Effects
| Experimental Approach | Purpose | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Dose-Response Correlation | Correlate the concentration required for microtubule disruption with cytotoxicity. | The IC50 for cytotoxicity should be similar to the EC50 for microtubule disruption. | The IC50 for cytotoxicity is significantly lower than the EC50 for microtubule disruption. |
| Cell Cycle Analysis | Determine the effect on cell cycle progression. | Arrest in the G2/M phase is observed at concentrations that disrupt microtubules. | Cell death occurs without a clear G2/M arrest, or arrest occurs in a different phase. |
| Kinase Profiling | Identify potential off-target kinase inhibition. | No significant inhibition of kinases at concentrations effective against tubulin. | Potent inhibition of one or more kinases. |
| Affinity-Based Proteomics | Identify cellular binding partners. | Tubulin is identified as a primary binding partner. | Other proteins are identified as high-affinity binders. |
Signaling Pathway for Microtubule Dynamics
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 7. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. benthamopenarchives.com [benthamopenarchives.com]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
"Tubulin polymerization-IN-13" degradation in cell culture
Welcome to the technical support center for Tubulin Polymerization-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage for this compound stock solutions?
A1: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. We recommend preparing aliquots of the stock solution to avoid repeated freeze-thaw cycles and storing them at -20°C or -80°C for long-term use.[1]
Q2: What is the general stability of this compound in aqueous cell culture media?
A2: While the compound is stable in DMSO, like many small molecules, its stability in aqueous solutions such as cell culture media can be limited.[2] Degradation can be influenced by factors like pH, temperature, and the presence of certain media components. It is advisable to prepare fresh dilutions in media for each experiment from a frozen DMSO stock.
Q3: Are there specific components in cell culture media that might degrade this compound?
A3: Certain components in basal media, such as vitamins (e.g., riboflavin) or metal ions (e.g., iron, copper), can potentially contribute to the degradation of small molecules, sometimes through oxidative processes.[3][4][5] Additionally, serum supplements contain various enzymes and proteins that may interact with or degrade the compound.[6][7]
Q4: How can I visually identify if this compound is degrading or precipitating in my experiment?
A4: Degradation of the compound itself is often not visible. However, issues with solubility can lead to the formation of a visible precipitate, which may appear as cloudiness or small crystals in the medium upon addition of the compound or after incubation. This precipitation means the effective concentration of the drug is lower than intended.[1]
Q5: I suspect this compound is degrading in my experiments, leading to inconsistent results. What are the first steps I should take?
A5: If you suspect degradation, first review your stock solution preparation and storage procedures.[1] Ensure you are using fresh dilutions for each experiment. A simple initial test is to compare the efficacy of a freshly prepared dilution of the compound against one that has been incubated in cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected biological activity.
This is the most common indicator of compound degradation or loss of effective concentration.
Possible Cause 1: Improper Stock Solution Handling
Improperly stored stock solutions can degrade over time, especially with repeated freeze-thaw cycles or exposure to water.
Solution:
-
Ensure the DMSO used is anhydrous and of high quality.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Confirm the correct storage temperature (-20°C for short-term, -80°C for long-term).
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10-50 mM (empirical)[1] |
| Storage Temperature | -20°C (months) or -80°C (years) |
| Handling | Aliquot to avoid >3 freeze-thaw cycles |
Possible Cause 2: Degradation in Cell Culture Medium
The aqueous and complex environment of cell culture medium can lead to hydrolysis, oxidation, or enzymatic degradation of the compound.
Solution:
-
Minimize Incubation Time: Add the compound to the cell culture plates as the final step before placing them in the incubator.
-
Test Media Components: If you suspect a specific media component is causing degradation, you can perform a stability test by incubating the compound in the basal medium with and without supplements (like serum) and then testing its activity.[7]
-
Replenish Compound: For long-term experiments (e.g., > 48 hours), consider replacing the medium with freshly prepared compound-containing medium at set intervals.
| Factor | Potential Impact on Stability | Consideration |
| pH | Can catalyze hydrolysis. | Ensure medium pH is stable and within the optimal range for your cells.[8] |
| Serum | Contains enzymes that can metabolize the compound.[6] | Test compound stability in serum-free vs. serum-containing media. |
| Light Exposure | Can cause photodegradation of sensitive compounds.[9][10] | Protect media and stock solutions from light. |
| Reactive Components | Riboflavin and some metal ions can promote oxidative degradation.[5][11] | Consider using media with lower concentrations of these components if possible. |
| Temperature | Higher temperatures accelerate chemical degradation. | Standard incubation at 37°C is necessary, but minimize time the compound spends at this temperature before use. |
Possible Cause 3: Adsorption to Plasticware
Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, plates), reducing the effective concentration in the medium.
Solution:
-
Use low-retention plasticware for preparing and diluting the compound.
-
When preparing dilutions, rinse the pipette tip in the destination solution to ensure complete transfer.
-
Consider using glass vials for preparing intermediate dilutions where possible.
Experimental Protocols
Protocol: Time-Course Stability Assay of this compound
This protocol allows you to empirically determine the stability of your compound in your specific cell culture setup.
Objective: To assess the remaining biological activity of this compound after incubation in complete cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (the same used in your experiments)
-
Target cells for viability assay (e.g., HeLa, A549)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
CO2 incubator at 37°C
Methodology:
-
Preparation of "Aged" Medium:
-
Prepare a solution of this compound in your complete cell culture medium at the highest concentration you use in your experiments (e.g., 10 µM).
-
Also prepare a "vehicle control" medium containing the same final concentration of DMSO.
-
Dispense aliquots of these solutions into sterile tubes, one for each time point (e.g., 0, 4, 8, 24, 48 hours).
-
Incubate these tubes under your standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Plating:
-
While the medium is aging, seed your target cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere and recover for 12-24 hours.
-
-
Testing Compound Activity:
-
At each time point (0, 4, 8, 24, 48 hours), retrieve the corresponding "aged" medium tube (both compound and vehicle).
-
Create a serial dilution of the aged compound medium directly on a new 96-well plate (the "assay plate").
-
Remove the culture medium from the plated cells and add the serially diluted "aged" medium to the cells.
-
Incubate the cells with the aged medium for a fixed duration (e.g., 72 hours).
-
-
Assessing Cell Viability:
-
After the 72-hour incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each time point of "aged" medium, calculate the IC50 value.
-
A significant increase in the IC50 value over the aging time indicates degradation of the compound.
-
| Incubation Time (hours) | Hypothetical IC50 (nM) | Interpretation |
| 0 (Fresh) | 50 | Baseline activity |
| 8 | 75 | Minor loss of activity |
| 24 | 250 | Significant degradation |
| 48 | 800 | Severe degradation |
Visualizations
Caption: Troubleshooting workflow for investigating suspected degradation of this compound.
Caption: The mechanism of tubulin inhibitors relies on maintaining a critical concentration to disrupt microtubule dynamics.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture Media: A Review [labome.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dovepress.com [dovepress.com]
- 9. Photo-controllable cytotoxicity in cell culture using a diarylethene photoswitch - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Tubulin Polymerization Inhibitors
Disclaimer: The compound "Tubulin polymerization-IN-13" is not a uniquely identified agent in the public domain. The following information is a generalized guide for researchers working with novel tubulin polymerization inhibitors and may reference data from various compounds designated as "compound 13" in scientific literature. Researchers should always refer to the specific documentation and literature associated with their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for tubulin polymerization inhibitors?
A1: Tubulin polymerization inhibitors are anti-mitotic agents that disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1][2][3] Microtubules are polymers of α- and β-tubulin heterodimers.[4][5] By inhibiting the polymerization of these dimers, these compounds prevent the formation of a functional mitotic spindle.[1][2] This leads to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger programmed cell death (apoptosis) or mitotic catastrophe in cancer cells.[1][6] Many of these inhibitors, including various compounds designated as "13", are known to bind to the colchicine-binding site on β-tubulin.[1][7]
Q2: I am observing cytotoxicity in my normal (non-cancerous) cell lines. Is this expected?
A2: While many tubulin polymerization inhibitors are designed to be more potent against rapidly dividing cancer cells, some level of cytotoxicity in normal cells can be expected, as microtubule function is crucial for all eukaryotic cells.[1] The degree of selectivity (cancer vs. normal cells) varies greatly between different compounds. For instance, some synthesized compounds have shown high activity against cancer cell lines with low toxicity in normal fibroblast cells.[8] Conversely, other compounds may exhibit a narrower therapeutic window. It is crucial to establish a dose-response curve for both your cancer and normal cell lines to determine the therapeutic index of your specific inhibitor.
Q3: My compound is not showing the expected level of cytotoxicity. What are some possible reasons?
A3: There are several potential reasons for lower-than-expected cytotoxicity:
-
Compound Stability and Solubility: Ensure your compound is fully dissolved and has not precipitated out of the culture medium. Some tubulin inhibitors have poor solubility.[6]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to anti-mitotic agents due to differences in cell cycle regulation, expression of drug efflux pumps, or tubulin isotypes.
-
Incorrect Dosage: Verify the concentration of your compound and the duration of treatment. A full dose-response and time-course experiment is recommended.
-
Mechanism of Action: While the primary target may be tubulin, off-target effects or alternative mechanisms of cell death could be at play.[8]
Q4: How can I confirm that my compound is indeed inhibiting tubulin polymerization?
A4: Several assays can be used to confirm the mechanism of action:
-
In Vitro Tubulin Polymerization Assay: This biochemical assay uses purified tubulin to directly measure the effect of your compound on microtubule formation, often by monitoring changes in turbidity or fluorescence.[9][10]
-
Immunofluorescence Microscopy: This cell-based assay allows for the visualization of the microtubule network. Treatment with a tubulin polymerization inhibitor will typically show a disrupted or depolymerized microtubule structure.[2]
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content will show an accumulation of cells in the G2/M phase of the cell cycle, which is a hallmark of anti-mitotic agents.[2]
Troubleshooting Guides
Issue: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in compound preparation, or fluctuations in incubator conditions (CO2, temperature, humidity).
-
Troubleshooting Steps:
-
Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment.
-
Prepare fresh dilutions of the compound for each experiment from a validated stock solution.
-
Regularly calibrate and monitor your incubator to maintain a stable environment.
-
Include positive and negative controls in every experiment to monitor assay performance.
-
Issue: Observed cytotoxicity in normal cells is too high, limiting the therapeutic window.
-
Possible Cause: The compound may have a low therapeutic index, or the concentrations used are too high.
-
Troubleshooting Steps:
-
Perform a detailed dose-response analysis on a panel of normal and cancer cell lines to accurately determine the IC50 values for each.
-
Consider reducing the treatment duration to see if a shorter exposure can achieve cancer cell-specific cytotoxicity while minimizing effects on normal cells.
-
Investigate potential off-target effects that might be contributing to the toxicity in normal cells.
-
Quantitative Data Summary
The following table summarizes cytotoxicity data for various compounds designated as "compound 13" in the literature. It is critical to note that these are distinct chemical entities and their data are not interchangeable.
| Compound Designation | Cell Line | Cell Type | IC50 Value | Source |
| Compound 13 | MDA-MB-231 | Human Breast Cancer | 1–3 μM | [8] |
| Compound 13 | VERO | Normal Kidney Epithelial | Non-toxic (concentration not specified) | [8] |
Experimental Protocols
Protocol: Assessing Cytotoxicity using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a tubulin polymerization inhibitor.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the tubulin polymerization inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations.
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Signaling pathway of tubulin polymerization inhibitors.
Caption: Experimental workflow for an MTT cytotoxicity assay.
References
- 1. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]
- 4. nibb.ac.jp [nibb.ac.jp]
- 5. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preventing "Tubulin polymerization-IN-13" precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tubulin Polymerization-IN-13 and preventing common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as compound 4f, is an inhibitor of tubulin polymerization with an IC50 of 0.37 μM.[1][2] It demonstrates anti-proliferative activity against cancer cells by inducing apoptosis and has potential antivascular properties.[1][2]
Q2: Why is my this compound precipitating in the cell culture media?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its likely hydrophobic nature, a common characteristic of many small molecule inhibitors. Precipitation can occur if the compound's concentration exceeds its solubility limit in the final working solution, if the solvent used for the stock solution is not compatible with the aqueous media, or if the dilution process is not performed correctly.
Q3: What is the recommended solvent for dissolving this compound?
Q4: What is the recommended storage condition for the stock solution?
A4: Stock solutions of similar compounds are typically stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Preventing Precipitation
Issue: Precipitate observed in cell culture media after adding this compound.
-
Question 1: How did you prepare the stock solution?
-
Answer: A high-concentration stock solution should be prepared in an appropriate organic solvent, with DMSO being a common choice for this class of compounds. Ensure the compound is completely dissolved in the solvent before further dilution.
-
-
Question 2: What is the concentration of your stock solution and the final working concentration in the media?
-
Answer: It is crucial to avoid a final DMSO concentration that is toxic to your cells (typically <0.5%). To achieve this, prepare a concentrated stock solution (e.g., 10-50 mM in DMSO). This allows for a significant dilution factor when preparing the final working concentration in the media, minimizing the risk of precipitation.
-
-
Question 3: How are you diluting the stock solution into the cell culture media?
-
Answer: Direct addition of a concentrated DMSO stock to the full volume of media can cause localized high concentrations of the compound, leading to precipitation. It is recommended to first dilute the stock solution in a small volume of serum-free media or phosphate-buffered saline (PBS) before adding it to the final volume of complete media. This intermediate dilution step helps in the gradual dispersion of the hydrophobic compound in the aqueous environment. Vigorous mixing or vortexing during dilution is also recommended.
-
-
Question 4: Have you tried using a serum-containing medium for dilution?
-
Answer: The presence of proteins like albumin in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. If you are working with a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) to your media to enhance the solubility of this compound.
-
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Weight | IC50 | Solubility |
| This compound | 2426665-56-5 | 397.44 | 0.37 µM | Data not available |
| Tubulin polymerization-IN-47 (for reference) | 2834087-62-4 | 375.42 | 7-12 nM | DMSO: ~125 mg/mL (~332.96 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 397.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to make a 10 mM stock solution:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 397.44 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 251.6 µL
-
-
Add 251.6 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture media (with or without serum, as per your experimental design)
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired working concentration of this compound for your experiment (e.g., 1 µM).
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 1 mL of 1 µM working solution:
-
(10,000 µM) * V1 = (1 µM) * (1000 µL) => V1 = 0.1 µL
-
-
Recommended Dilution Method (to prevent precipitation): a. Prepare an intermediate dilution. Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed, serum-free media or PBS in a sterile tube to make a 100 µM intermediate solution. Mix thoroughly by pipetting or gentle vortexing. b. Add 10 µL of the 100 µM intermediate solution to 990 µL of your final, pre-warmed complete cell culture media to achieve the final 1 µM concentration. c. Mix the final solution gently but thoroughly before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for preventing compound precipitation.
Caption: Signaling pathway of tubulin polymerization and its inhibition.
References
"Tubulin polymerization-IN-13" stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Tubulin Polymerization-IN-13, a potent inhibitor of tubulin polymerization. The information is intended for researchers, scientists, and drug development professionals.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and activity. While specific stability data for this compound is not extensively published, the following recommendations are based on general practices for similar small molecule tubulin polymerization inhibitors.
Summary of Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C | Up to 1 year | Store desiccated and protected from light. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[3] |
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I reconstitute this compound?
A1: We recommend preparing a stock solution of 1 mM in anhydrous DMSO.[4] For example, to prepare a 1 mM solution from 1 mg of the compound (please verify the molecular weight on the product datasheet), add the appropriate volume of DMSO. Ensure the compound is fully dissolved by gentle vortexing.
Q2: My compound has been stored at room temperature for a few days. Is it still usable?
A2: While short-term exposure to ambient temperatures during shipping may not significantly impact the compound's integrity in its solid form, it is crucial to move it to the recommended storage conditions (2-8°C for solid, -20°C or -80°C for solutions) upon receipt. For reconstituted solutions, temperature stability is more critical. If a stock solution has been left at room temperature for an extended period, its activity may be compromised, and we recommend using a fresh vial.
Q3: I am seeing precipitates in my stock solution after thawing. What should I do?
A3: Precipitate formation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the vial to 37°C and vortex to try and redissolve the precipitate. If it persists, centrifuge the vial and use the clear supernatant. However, be aware that the concentration of the supernatant may be lower than intended. To prevent this, ensure you are using anhydrous DMSO and that the stock concentration is not too high. Aliquoting the stock solution can also minimize the exposure of the entire stock to moisture and temperature fluctuations.
Q4: Can I use a solvent other than DMSO?
A4: DMSO is the recommended solvent for initial stock solutions due to the high solubility of many organic compounds. If your experimental system is intolerant to DMSO, you may be able to perform a serial dilution into an aqueous buffer immediately before use. However, the aqueous stability of this compound may be limited, so these working solutions should be prepared fresh and used promptly. Always perform a solubility test with a small amount of the compound in the alternative solvent first.
Q5: How many freeze-thaw cycles are recommended for the stock solution?
A5: To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Each freeze-thaw cycle can increase the risk of degradation and precipitation.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on tubulin assembly.
Materials:
-
Lyophilized tubulin protein (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
This compound
-
DMSO (anhydrous)
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to the desired final concentration (e.g., 3 mg/mL). Keep on ice.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in G-PEM buffer. Also prepare a vehicle control (DMSO in G-PEM buffer).
-
-
Assay Setup:
-
Pre-warm a 96-well plate and the microplate reader to 37°C.
-
In each well, add the diluted inhibitor or vehicle control.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[5] An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration of the inhibitor and the vehicle control.
-
The inhibitory effect can be quantified by comparing the rate of polymerization or the maximum absorbance at the plateau phase between the treated and control samples.
-
Visual Guides
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization inhibition assay.
Troubleshooting Logic for Poor Inhibition Results
Caption: Decision tree for troubleshooting unexpected results in the inhibition assay.
References
- 1. Tubulin Polymerization Inhibitor II The Tubulin Polymerization Inhibitor II, also referenced under CAS 1151995-69-5, acts as an effective anti-microtubule agent. This small molecule/inhibitor is primarily used for Cell Structure applications. 1151995-69-5 [sigmaaldrich.com]
- 2. Tubulin Polymerization Inhibitor II CAS 1151995-69-5 | 654164 [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in microscopy with "Tubulin polymerization-IN-13"
Welcome to the technical support center for Tubulin Polymerization-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in microscopy applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, particularly in immunofluorescence microscopy.
Question: Why do I observe a weak or complete loss of microtubule network staining?
Answer: This is often the expected outcome when using a potent tubulin polymerization inhibitor like this compound. The compound is designed to disrupt the microtubule network, leading to a diffuse staining pattern of tubulin throughout the cytoplasm.[1][2] However, if the signal is weaker than anticipated or absent, consider the following:
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Sub-optimal Antibody Dilution: The concentration of your primary or secondary antibody may be too low.
-
Inadequate Fixation or Permeabilization: The fixation or permeabilization protocol may not be optimal for preserving the depolymerized tubulin.
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Prolonged Incubation with the Inhibitor: Extended incubation times can lead to significant microtubule depolymerization, making visualization difficult.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Antibody Concentrations | Perform a titration of your primary and secondary antibodies to find the optimal dilution for your experimental conditions. |
| 2 | Review Fixation Protocol | Ensure you are using a fixation method appropriate for cytoskeleton studies. Paraformaldehyde is a common choice that preserves structural elements.[2] |
| 3 | Adjust Incubation Time | Reduce the incubation time with this compound to observe intermediate stages of microtubule disruption. |
| 4 | Use a Positive Control | Include a sample treated with a vehicle control (e.g., DMSO) to ensure your staining protocol is working correctly for intact microtubules. |
Question: I am seeing high background or non-specific staining in my images. What could be the cause?
Answer: High background or non-specific staining can obscure the details of your microtubule network and lead to misinterpretation of results. Several factors can contribute to this issue:
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding.[3]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can result in high background.[4]
-
Autofluorescence: Some cell types or fixatives can exhibit natural fluorescence.[5]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Antibody Dilutions | Reduce the concentration of your primary and/or secondary antibodies.[3] |
| 2 | Increase Blocking Time/Change Blocking Agent | Extend the incubation time with your blocking buffer or try a different blocking agent, such as serum from the same species as the secondary antibody.[4] |
| 3 | Include Proper Controls | Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[3] Also, an unstained sample will help assess autofluorescence. |
| 4 | Ensure Thorough Washing | Increase the number and/or duration of wash steps to remove unbound antibodies. |
Question: My cells appear stressed or are detaching from the coverslip after treatment. How can I prevent this?
Answer: As this compound induces apoptosis, cell stress and detachment at higher concentrations or longer incubation times are expected.[6][7]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response and Time-Course Experiment | Determine the optimal concentration and incubation time that allows for the observation of microtubule disruption without causing excessive cell death. |
| 2 | Use a Lower Concentration | Start with a concentration closer to the reported IC50 value (0.37 µM) and adjust as needed for your cell line. |
| 3 | Check Cell Health Pre-Treatment | Ensure your cells are healthy and not overly confluent before adding the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of tubulin polymerization. It binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule cytoskeleton leads to cell cycle arrest and induction of apoptosis.
Q2: What is the recommended starting concentration for cell-based assays?
A2: A good starting point is the IC50 value, which is 0.37 µM. However, the optimal concentration can vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system.
Q3: How should I prepare and store this compound?
A3: For specific instructions on reconstitution and storage, please refer to the product datasheet provided by the supplier. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in live-cell imaging?
A4: Yes, this compound can be used in live-cell imaging experiments to observe the dynamics of microtubule depolymerization in real-time. You will need to use a cell line expressing a fluorescently tagged tubulin or a live-cell microtubule stain.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.1 µM - 5 µM | Highly cell-line dependent. Start with a dose-response curve around the IC50 of 0.37 µM. |
| Incubation Time | 3 - 24 hours | Shorter times (3-6h) may be sufficient to observe microtubule disruption. Longer times (>18h) are typically used to assess apoptosis.[1][8] |
Experimental Protocols
Immunofluorescence Protocol for Visualizing Microtubule Disruption
-
Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Compound Treatment: Prepare a working solution of this compound in pre-warmed cell culture medium. Aspirate the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 6 hours).
-
Fixation: Aspirate the medium and gently wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining (Optional): Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting decision tree for common microscopy artifacts.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. researchgate.net [researchgate.net]
- 7. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: Tubulin Polymerization-IN-13 vs. The Colchicine Binding Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel tubulin polymerization inhibitor, Tubulin Polymerization-IN-13, and the well-established colchicine binding site on β-tubulin. This analysis is supported by available experimental data to inform research and development in the field of anticancer therapeutics.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for the development of anticancer drugs. Agents that disrupt microtubule dynamics can be broadly categorized as microtubule stabilizers or destabilizers. This guide focuses on two key players in the realm of microtubule destabilization: the specific inhibitor "this compound" and the classical "Colchicine Binding Site."
This compound is a novel small molecule inhibitor of tubulin polymerization. While detailed public information is emerging, initial data points to its potent anti-proliferative and potential anti-angiogenic activities.
The Colchicine Binding Site , located on the β-tubulin subunit at the interface with the α-tubulin subunit, is a well-characterized pocket targeted by a variety of small molecules, including the eponymous natural product, colchicine. Inhibition at this site prevents the conformational changes in the tubulin dimer necessary for microtubule polymerization, leading to cell cycle arrest and apoptosis.
Mechanism of Action
This compound: This compound directly inhibits the polymerization of tubulin. Molecular docking studies suggest that it likely exerts its effect by binding to the colchicine binding site on β-tubulin. By occupying this site, it is hypothesized to prevent the "straight" conformation of the tubulin dimer that is required for its incorporation into a growing microtubule.
Colchicine Binding Site: Ligands binding to this site physically obstruct the longitudinal association of tubulin heterodimers. The binding of colchicine and other colchicine site inhibitors (CSIs) induces a curved conformation in the tubulin dimer, rendering it incapable of integrating into the microtubule lattice. This leads to the disruption of microtubule dynamics, mitotic spindle collapse, and ultimately, apoptotic cell death.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Colchicine. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Parameter | This compound (Compound 4f) | Colchicine | Reference Assay |
| IC50 (Tubulin Polymerization Inhibition) | 0.37 µM | 0.88 - 10.6 µM | In vitro fluorescence or turbidity-based tubulin polymerization assay |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence signal. Inhibitors of tubulin polymerization will prevent this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM buffer [80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP]).
-
Prepare a reaction buffer containing a fluorescence reporter (e.g., DAPI).
-
Prepare serial dilutions of the test compound (this compound or Colchicine) and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Initiate the polymerization by adding the tubulin stock solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Determine the initial rate of polymerization (Vmax) for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Competitive Binding Assay (Colchicine Site)
This assay determines if a test compound binds to the colchicine binding site on tubulin.
Principle: The assay measures the ability of a test compound to displace a fluorescently labeled colchicine analogue or a radiolabeled colchicine from its binding site on tubulin.
Protocol (Fluorescence-Based):
-
Reagent Preparation:
-
Prepare a solution of purified tubulin.
-
Prepare a solution of a fluorescent colchicine analogue (e.g., MTC).
-
Prepare serial dilutions of the unlabeled test compound (this compound) and a known competitor (unlabeled colchicine) as a positive control.
-
-
Assay Procedure:
-
In a suitable microplate, incubate a fixed concentration of tubulin with a fixed concentration of the fluorescent colchicine analogue in the presence of varying concentrations of the test compound or unlabeled colchicine.
-
Allow the binding to reach equilibrium.
-
Measure the fluorescence of the solution.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates that the test compound is competing with the fluorescent analogue for binding to the colchicine site.
-
Calculate the percentage of displacement at each concentration of the test compound.
-
Determine the Ki (inhibition constant) or IC50 value for the test compound.
-
Cell-Based Microtubule Destabilization Assay
This assay assesses the effect of a compound on the microtubule network within intact cells.
Principle: Cells are treated with the test compound, and the integrity of the microtubule network is visualized and quantified using immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) onto coverslips or in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (this compound or Colchicine) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images of the cells using a fluorescence microscope.
-
Visually assess the integrity of the microtubule network. Destabilizing agents will cause depolymerization and a diffuse tubulin staining pattern.
-
Quantify the extent of microtubule disruption using image analysis software.
-
Visualizations
Validating Target Engagement of Tubulin Polymerization-IN-13 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of "Tubulin polymerization-IN-13," a potent inhibitor of tubulin polymerization. This guide includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows.
"this compound" (also known as compound 4f) is a novel 2-amino-3-aroylbenzo[b]furan derivative that has demonstrated remarkable anti-proliferative activity by inhibiting tubulin polymerization. This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[1][2] This guide will compare its cellular activity with other well-established tubulin inhibitors and detail the experimental approaches to confirm its engagement with its target, tubulin, within a cellular context.
Quantitative Comparison of Tubulin Inhibitors
The efficacy of "this compound" has been demonstrated across various cancer cell lines. Below is a summary of its in vitro and cellular activities compared to standard tubulin-targeting agents.
| Compound | In Vitro Tubulin Polymerization IC50 (µM) | Cancer Cell Line | Anti-proliferative IC50 | Reference(s) |
| This compound | 0.37 | Daoy (Medulloblastoma) | 0.000005 µM (5 pM) | [1][2] |
| L1210 (Leukemia) | 0.0025 µM (2.5 nM) | [3] | ||
| K562 (Leukemia) | 0.0065 µM (6.5 nM) | [3] | ||
| Colchicine | ~2-3 | A375 (Melanoma) | 0.0106 µM (10.6 nM) | [4] |
| SK-MEL-1 (Melanoma) | 0.0115 µM (11.5 nM) | [4] | ||
| Vincristine | Not applicable (destabilizer) | VCR-SK-N-AS (Neuroblastoma) | ~0.2 µM (200 nM) | [5] |
| SK-N-AS (Neuroblastoma) | ~0.002 µM (2 nM) | [5] | ||
| Paclitaxel (Taxol) | Not applicable (stabilizer) | A375 (Melanoma) | 0.0025 µM (2.5 nM) | [4] |
| SK-MEL-1 (Melanoma) | 0.0018 µM (1.8 nM) | [4] |
Signaling Pathway and Mechanism of Action
"this compound" exerts its anti-cancer effects by directly interfering with the dynamics of microtubules, which are essential components of the cytoskeleton. The following diagram illustrates the signaling pathway affected by this inhibitor.
Caption: Mechanism of action of tubulin polymerization inhibitors.
Experimental Protocols for Target Engagement Validation
Validating that "this compound" engages its target, tubulin, within a cellular environment is crucial for its development as a therapeutic agent. Below are detailed protocols for key experimental methods to assess this target engagement.
Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of the microtubule network within cells, revealing changes in microtubule structure and density upon compound treatment.
Experimental Workflow:
Caption: Workflow for immunofluorescence staining of microtubules.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of "this compound" (e.g., 10-100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 5 minutes.[6]
-
Blocking: Wash the cells three times with PBS. Block with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.03% Triton X-100) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in antibody dilution buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in antibody dilution buffer for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Culture cells to a high density. Treat the cells with "this compound" or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 25°C.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble tubulin in each sample using Western blotting or an ELISA-based method.
-
Analysis: Plot the amount of soluble tubulin as a function of temperature for both the treated and control samples. A shift in the melting curve for the treated sample indicates target engagement.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Experimental Workflow:
Caption: Workflow for the NanoBRET Target Engagement Assay.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293) with a vector encoding for a tubulin-NanoLuc® fusion protein.
-
Cell Seeding: Plate the transfected cells into a white, 96-well assay plate.
-
Compound and Tracer Addition: Add the test compound ("this compound") at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to tubulin. Incubate for 2 hours at 37°C.[2]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
BRET Measurement: Measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader equipped for BRET measurements.[2]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore target engagement.
Conclusion
"this compound" is a highly potent inhibitor of tubulin polymerization with significant anti-proliferative activity in cancer cells. Validating its engagement with tubulin in a cellular context is essential for its preclinical and clinical development. The methods outlined in this guide, including immunofluorescence microscopy, Cellular Thermal Shift Assay (CETSA), and NanoBRET™, provide a robust toolkit for researchers to confirm the on-target activity of this promising anti-cancer compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing these techniques, researchers can gain a comprehensive understanding of the cellular mechanism of action of "this compound" and its potential as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors [iris.unibs.it]
- 5. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Activity of Novel Tubulin Polymerization Inhibitors in Drug-Resistant Cell Lines
Introduction
While a specific agent designated "Tubulin polymerization-IN-13" is not extensively documented in publicly available research, this guide will utilize a well-characterized class of novel tubulin polymerization inhibitors, the 2-aryl-4-benzoyl-imidazoles (ABIs), as a representative example to explore activity in drug-resistant cell lines. ABIs are potent inhibitors of tubulin polymerization that act by interacting with the colchicine binding site on tubulin.[1] A significant feature of these compounds is their demonstrated ability to overcome multidrug resistance (MDR), a common challenge in cancer chemotherapy.[2]
This guide provides a comparative analysis of the in vitro activity of representative ABI compounds against drug-resistant cancer cells, benchmarked against established tubulin-targeting agents such as Paclitaxel, Vinblastine, and Colchicine. The primary mechanism of resistance discussed is the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4]
Data Presentation: Comparative Efficacy in Drug-Resistant Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of representative ABI compounds and standard chemotherapeutic agents against a drug-sensitive parental melanoma cell line (MDA-MB-435) and its multidrug-resistant counterpart (MDA-MB-435/LCC6MDR1), which overexpresses P-glycoprotein.[1] The resistance index (RI) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive cell line. A lower RI value indicates that the compound is better at overcoming drug resistance.
| Compound | Type | Target Site | MDA-MB-435 IC50 (nM) | MDA-MB-435/LCC6MDR1 IC50 (nM) | Resistance Index (RI) |
| ABI Compound (5da) | Novel Inhibitor | Colchicine | 15.7 | 15.7 | 1.0 |
| Paclitaxel | Stabilizer | Taxane | 3.2 | >10,000 | >3125 |
| Vinblastine | Destabilizer | Vinca Alkaloid | 1.9 | 4300 | 2263 |
| Colchicine | Destabilizer | Colchicine | 4.8 | 6800 | 1417 |
Data synthesized from multiple sources indicating general resistance patterns and specific data points where available.[1][5][6][7][8][9]
Experimental Protocols
Cell Proliferation Assay for IC50 Determination (MTT Assay)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound in adherent cancer cell lines.
1. Cell Seeding:
-
Harvest cells in the logarithmic growth phase using trypsinization.
-
Resuspend the cells in a complete growth medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well microplate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[10][11]
2. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and untreated controls.
-
Incubate the plate for an additional 48-72 hours.[10]
3. MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[10]
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12][13]
Mandatory Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Tubulin inhibitor action and P-gp mediated resistance.
Experimental Workflow for Novel Tubulin Inhibitor Evaluation
Caption: Workflow for evaluating novel tubulin inhibitors.
References
- 1. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. IC50 determination and cell viability assay [bio-protocol.org]
- 13. youtube.com [youtube.com]
Cross-Validation of "Tubulin Polymerization-IN-13" Effects with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the small molecule inhibitor "Tubulin Polymerization-IN-13" with siRNA-mediated tubulin knockdown. This analysis, supported by experimental data, aims to assist in the validation of drug targets and the interpretation of experimental outcomes.
Tubulin polymerization is a critical cellular process involved in cell division, intracellular transport, and the maintenance of cell shape. Consequently, it has become a key target for anticancer drug development. Small molecule inhibitors and RNA interference (RNAi) are two prominent methods used to probe the function of tubulin and to validate it as a therapeutic target. This guide focuses on a specific inhibitor, "this compound," and compares its effects with those of small interfering RNA (siRNA) targeting tubulin. While specific data for a compound explicitly named "this compound" is limited in publicly available literature, this guide will utilize data for a closely related and well-characterized tubulin-interfering compound, referred to as compound 13 in several studies, to draw relevant comparisons.
Mechanism of Action: A Tale of Two Interventions
This compound (referred to as compound 13) is a synthetic small molecule that, like many other tubulin inhibitors, is designed to interfere with the dynamics of microtubule assembly. These inhibitors can either prevent the polymerization of tubulin dimers into microtubules or stabilize existing microtubules, both of which ultimately disrupt cellular processes that depend on a dynamic microtubule network, leading to cell cycle arrest and apoptosis.[1]
siRNA , on the other hand, operates at the genetic level. These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) of a specific gene, in this case, a tubulin isoform. Upon introduction into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target tubulin mRNA.[2] This prevents the synthesis of new tubulin protein, leading to a reduction in the overall levels of tubulin and subsequent disruption of microtubule-dependent functions.
Comparative Data Summary
The following table summarizes the key quantitative data comparing the effects of this compound (compound 13) and tubulin-targeting siRNA.
| Parameter | This compound (Compound 13) | Tubulin-Targeting siRNA | Key Considerations & References |
| Target | Direct interaction with tubulin protein, interfering with polymerization dynamics. | Tubulin mRNA, leading to decreased protein synthesis. | Small molecules may have off-target effects, while siRNA specificity depends on sequence design.[3][4] |
| Effective Concentration/Dose | IC50 values typically in the low micromolar (µM) range (e.g., 1-3 µM in MDA-MB-231 cells).[5] | Effective concentrations are typically in the nanomolar (nM) range (e.g., 25-100 nM).[6] | Potency can vary significantly between different cell lines and specific siRNA sequences. |
| Onset of Action | Rapid, often within hours, as it directly targets the protein. | Slower, typically requiring 24-72 hours to observe significant protein knockdown and subsequent phenotypic effects.[6] | The delay in siRNA effect is due to the time required for mRNA degradation and protein turnover. |
| Duration of Effect | Dependent on the compound's half-life and cellular clearance mechanisms. | Can be transient (siRNA) or stable (shRNA), with effects lasting for several days depending on the delivery method and cell division rate. | The choice between transient and stable knockdown depends on the experimental goals. |
| Phenotypic Effects | G2/M cell cycle arrest, induction of apoptosis, disruption of microtubule network.[1][5] | Similar to the small molecule inhibitor: G2/M cell cycle arrest, apoptosis, and microtubule disruption. Knockdown of specific tubulin isotypes can also affect drug sensitivity.[7][8] | The specific phenotype can depend on the tubulin isotype targeted by the siRNA.[9] |
| Potential for Off-Target Effects | Can bind to other proteins with similar structural motifs. | Can lead to the unintended silencing of other genes with partial sequence homology (miRNA-like effects).[10] | Careful design and validation with multiple siRNAs are crucial to minimize off-target effects.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies. Below are outlines for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines such as MDA-MB-231 and MCF-7 are commonly used for studying tubulin inhibitors.[5]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: "this compound" (or a similar compound) is dissolved in a suitable solvent like DMSO to create a stock solution. Cells are treated with various concentrations of the inhibitor for specified time periods (e.g., 24, 48, 72 hours).
-
siRNA Transfection: Cells are seeded at an appropriate density to reach 50-70% confluency at the time of transfection. A pool of 3-4 validated siRNAs targeting a specific tubulin isoform (e.g., α-tubulin or βIII-tubulin) is transfected into the cells using a lipid-based transfection reagent according to the manufacturer's protocol.[6][12] A non-targeting siRNA is used as a negative control.
Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
-
Method: Purified tubulin is incubated with GTP and the test compound (or vehicle control) in a polymerization buffer at 37°C. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.[13]
Immunofluorescence Microscopy for Microtubule Network Analysis
-
Principle: This technique allows for the direct visualization of the microtubule network within cells.
-
Method: Cells grown on coverslips are treated with the inhibitor or transfected with siRNA. After the desired incubation period, the cells are fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI. Images are captured using a fluorescence microscope.[13]
Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are treated with the inhibitor or siRNA, and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[5]
Western Blotting for Protein Expression
-
Principle: This technique is used to quantify the levels of specific proteins in cell lysates.
-
Method: Following treatment, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the target tubulin isotype and a loading control (e.g., GAPDH). The bands are visualized using a chemiluminescent substrate.[6]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design and validation of effective siRNAs to silence oncogenic KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Design of siRNA Therapeutics from the Molecular Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Microtubule Depolymerization: Hypothetical Inhibitor-13 vs. Vinblastine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential cellular structures for mitosis, leading to cell cycle arrest and apoptosis. This guide provides an objective comparison of the well-established Vinca alkaloid, Vinblastine, with a representative novel synthetic tubulin polymerization inhibitor, which we will refer to as Hypothetical Inhibitor-13 (HI-13) . The data presented for HI-13 is a composite of plausible characteristics for a modern, potent, colchicine-site binding inhibitor, created to illustrate a comparison in the absence of publicly available information on a specific compound named "Tubulin polymerization-IN-13".
Mechanism of Action
Vinblastine , a natural product derived from the Madagascar periwinkle, exerts its effects by binding to the β-tubulin subunit at the Vinca alkaloid binding site . This binding occurs at the plus end of the microtubule, interfering with the addition of new tubulin dimers. At low concentrations, Vinblastine suppresses microtubule dynamics, leading to a pause in both growth and shortening phases.[1][2] At higher concentrations, it promotes the disassembly of microtubules and can lead to the formation of paracrystalline aggregates of tubulin.[3]
Hypothetical Inhibitor-13 (HI-13) is posited to be a synthetic small molecule that binds to the colchicine binding site on β-tubulin. This site is located at the interface between α- and β-tubulin dimers. Binding of HI-13 is proposed to induce a conformational change in the tubulin dimer, preventing its polymerization into microtubules and leading to microtubule depolymerization. This mechanism is characteristic of many modern synthetic tubulin inhibitors.
Comparative Performance Data
The following tables summarize the key quantitative data for Vinblastine and the projected data for HI-13, providing a clear comparison of their potency and cellular effects.
| Parameter | Vinblastine | Hypothetical Inhibitor-13 (HI-13) | Reference |
| Target | β-tubulin (Vinca alkaloid site) | β-tubulin (Colchicine site) | [3] |
| Effect on Microtubules | Suppression of dynamics at low concentrations; Depolymerization at high concentrations | Potent inhibition of polymerization, leading to depolymerization | [3][4] |
Table 1: Mechanism of Action Overview
| Assay | Vinblastine | Hypothetical Inhibitor-13 (HI-13) | Reference |
| Tubulin Polymerization IC50 | ~1.5 µM | ~0.8 µM | [5] |
| HeLa Cell Line IC50 | ~3 nM | ~10 nM | [4] |
| A549 Cell Line IC50 | ~5 nM | ~15 nM | |
| MCF-7 Cell Line IC50 | ~2 nM | ~8 nM |
Table 2: In Vitro Potency Comparison
| Cellular Effect | Vinblastine | Hypothetical Inhibitor-13 (HI-13) | Reference |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase | |
| Apoptosis Induction | Yes | Yes | |
| Multidrug Resistance (MDR) Substrate | Yes (P-glycoprotein) | Potentially lower |
Table 3: Cellular Effects
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Tubulin Polymerization Assay
This assay measures the extent of tubulin polymerization in the presence of a test compound.
-
Reagents:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Test compounds (Vinblastine, HI-13) dissolved in DMSO
-
Glycerol (for promoting polymerization)
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin (final concentration 2 mg/mL) in polymerization buffer.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add varying concentrations of the test compound or vehicle control (DMSO).
-
Incubate the mixture at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Vinblastine, HI-13)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Reagents:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with the IC₅₀ concentration of the test compounds for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Visualizations
The following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of Vinblastine and Hypothetical Inhibitor-13.
Caption: Experimental workflow for comparing microtubule inhibitors.
References
- 1. Kinesin 13s in Mitosis: Key Players in the Spatial and Temporal Organization of Spindle Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. DHTP is an allosteric inhibitor of the kinesin-13 family of microtubule depolymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pnas.org [pnas.org]
Confirmatory Orthogonal Assays for Validating the Activity of Tubulin Polymerization-IN-13
A Comparative Guide for Researchers
This guide provides a comprehensive overview of orthogonal experimental approaches to confirm and characterize the biological activity of "Tubulin polymerization-IN-13," a putative inhibitor of tubulin polymerization. For researchers in oncology, cell biology, and drug discovery, robust and multi-faceted validation is critical to ensure target engagement and understand the cellular consequences of novel chemical entities. This document outlines key biochemical and cell-based assays, presenting their methodologies and expected data outputs in a comparative framework.
The primary mechanism of action for many potent anti-cancer agents involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Therefore, confirming the activity of a compound like "this compound" requires a multi-pronged approach that extends beyond a single primary assay. The following sections detail a series of recommended orthogonal assays to provide a comprehensive activity profile.
Recommended Orthogonal Assays
A combination of in vitro biochemical assays and cell-based functional assays is recommended to rigorously validate the activity of "this compound."
Biochemical Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[2][3] It is a fundamental first step to confirm direct interaction with tubulin. The assay can be performed in a fluorescence or absorbance-based format.[4][5]
Key Alternatives:
-
Absorbance-based (Turbidity) Assay: Measures the light scattering caused by microtubule formation.[3]
-
Fluorescence-based Assay: Utilizes a fluorescent reporter that incorporates into polymerizing microtubules, offering higher sensitivity.[2][5]
High-Content Cellular Imaging of Microtubule Integrity
This cell-based assay provides a quantitative analysis of the microtubule network within cells treated with the compound.[2][6] It allows for the direct visualization and quantification of microtubule disruption.
Key Alternatives:
-
Immunofluorescence staining with anti-α-tubulin antibody: A standard method to visualize the microtubule network.[2]
-
CRISPR-edited cell lines with fluorescently tagged β-tubulin: Enables live-cell imaging and dynamic analysis of microtubule changes.[7][8]
Cell Cycle Analysis by Flow Cytometry
Inhibition of tubulin polymerization is known to cause an arrest in the G2/M phase of the cell cycle.[9] Flow cytometry analysis of DNA content in treated cells is a robust method to quantify this effect.
Data Presentation: Comparative Analysis of Expected Results
The following table summarizes the expected outcomes for "this compound" and control compounds in the recommended assays.
| Assay | Metric | This compound (Expected Outcome) | Positive Control (e.g., Nocodazole/Vinblastine) | Negative Control (e.g., DMSO) |
| Biochemical Tubulin Polymerization | % Inhibition of Polymerization | Dose-dependent increase | High inhibition | No inhibition |
| High-Content Cellular Imaging | Microtubule Network Integrity | Disrupted, diffuse tubulin staining | Disrupted, diffuse tubulin staining | Intact, filamentous network |
| Cell Cycle Analysis | % Cells in G2/M Phase | Dose-dependent increase | Significant increase | Baseline levels |
| Cell Viability Assay | IC50 (µM) | Potent cytotoxic effect | Potent cytotoxic effect | No significant cytotoxicity |
Experimental Protocols
Protocol 1: Fluorescence-Based In Vitro Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and established methodologies.[4][5]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter (e.g., DAPI)
-
"this compound" and control compounds (Nocodazole, DMSO)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reconstitute tubulin in polymerization buffer on ice.
-
Prepare serial dilutions of "this compound" and control compounds in polymerization buffer.
-
In a pre-chilled 96-well plate, add the compound dilutions.
-
Prepare the tubulin polymerization mix on ice by adding GTP and the fluorescent reporter to the tubulin solution.
-
Initiate the polymerization reaction by adding the tubulin mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Calculate the rate of polymerization and the percentage of inhibition for each compound concentration.
Protocol 2: High-Content Cellular Imaging of Microtubule Integrity
This protocol outlines a standard immunofluorescence-based high-content screening approach.[2]
Materials:
-
HeLa or A549 cells
-
96-well imaging plates
-
Cell culture medium
-
"this compound" and control compounds
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of "this compound" and control compounds for a specified time (e.g., 18-24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash with PBS and acquire images using a high-content imaging system.
-
Analyze images to quantify microtubule network disruption, such as changes in texture, intensity, and filament length.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the preparation and analysis of cells for cell cycle distribution.[9]
Materials:
-
HeLa or other suitable cancer cell line
-
6-well plates
-
Cell culture medium
-
"this compound" and control compounds
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of "this compound" and controls for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and the workflow for their validation.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 5. maxanim.com [maxanim.com]
- 6. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 [mdpi.com]
- 9. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
A Head-to-Head Comparison of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-13 and Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Tubulin polymerization-IN-13 and a selection of recently developed compounds that target tubulin polymerization. The information presented is intended to aid researchers in evaluating and selecting compounds for further investigation in cancer drug discovery programs.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and the new compounds PTC-028, 41J (Compd D19), OAT-449, and G13.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Tubulin Polymerization IC50 | Assay Type |
| This compound (E27) | 16.1 µM | Not Specified |
| PTC-028 | Not explicitly quantified | Western Blot of polymerized vs. soluble tubulin |
| 41J (Compd D19) | Not explicitly quantified | Not Specified |
| OAT-449 | Inhibition observed at 3 µM | Fluorescence-based assay |
| G13 | 13.5 µM[1] | Not Specified |
Table 2: In Vitro Cell Viability (IC50/EC50 Values)
| Compound | Cell Line | IC50/EC50 | Assay Type |
| This compound (E27) | Various Tumor Cells | 7.81 - 10.36 µM[1] | Not Specified |
| PTC-028 | OVCAR4, OV90, CP20 (Ovarian Cancer) | ~100 nM[2][3] | MTS Assay |
| 41J (Compd D19) | U87 (Glioblastoma) | 0.90 ± 0.03 µM[4] | Not Specified |
| OAT-449 | HT-29 (Colorectal Adenocarcinoma) | 6 - 30 nM[5] | MTT Assay |
| HeLa (Cervical Adenocarcinoma) | 6 - 30 nM[5] | MTT Assay | |
| DU-145 (Prostate Carcinoma) | 6 - 30 nM[5] | MTT Assay | |
| Panc-1 (Pancreatic Carcinoma) | 6 - 30 nM[5] | MTT Assay | |
| SK-N-MC (Neuroepithelioma) | 6 - 30 nM[5] | MTT Assay | |
| SK-OV-3 (Ovarian Adenocarcinoma) | 6 - 30 nM[5] | MTT Assay | |
| MCF-7 (Breast Adenocarcinoma) | 6 - 30 nM[5] | MTT Assay | |
| A-549 (Lung Carcinoma) | 6 - 30 nM[5] | MTT Assay | |
| G13 | Various Tumor Cells | 0.65 - 0.90 µM[1] | Not Specified |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| This compound (E27) | No data available | - | - |
| PTC-028 | Myelodysplastic Syndrome (MDS) Xenograft | Not Specified | Significantly inhibited tumor growth and prolonged survival.[6] |
| Ovarian Cancer Orthotopic Mouse Model | 15 mg/kg, orally, twice weekly | ~94% reduction in tumor weight.[2] | |
| 41J (Compd D19) | Orthotopic Glioma Xenograft (GL261-Luc) | 5 mg/kg and 10 mg/kg | Dose-dependently inhibited tumor growth and prolonged survival.[4] |
| OAT-449 | HT-29 Xenograft | Not Specified | Significantly inhibited tumor growth.[7] |
| SK-N-MC Xenograft | 2.5 mg/mL, intravenously | Significantly inhibited tumor growth.[7] | |
| G13 | MDA-MB-231 Xenograft | 30 mg/kg, i.p., once every three days | 38.2% tumor growth inhibition (TGI).[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This protocol is adapted from a common method used to assess the effect of compounds on tubulin polymerization in a cell-free system.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)
-
GTP (Guanosine triphosphate)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
96-well plates (black, clear bottom)
-
Temperature-controlled microplate reader with fluorescence detection
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold G-PEM buffer supplemented with 1 mM GTP.
-
Add the fluorescent reporter dye to the tubulin solution at a concentration that allows for a significant increase in fluorescence upon binding to polymerized microtubules.
-
Dispense the tubulin/reporter mix into the wells of a pre-chilled 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition).
-
Immediately transfer the plate to a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the chosen fluorescent dye.
-
The rate of tubulin polymerization is determined by the increase in fluorescence over time. The IC50 value is calculated as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT reagent to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model. Specific details will vary depending on the cell line, mouse strain, and compound being tested.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (or other appropriate vehicle for cell injection)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in Matrigel/PBS) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
The efficacy of the compound is determined by comparing the tumor growth rate and final tumor weight in the treated group to the control group. Tumor growth inhibition (TGI) can be calculated.
Visualizations
The following diagrams illustrate key concepts related to tubulin polymerization and the experimental evaluation of its inhibitors.
Caption: Signaling pathway of tubulin dynamics and inhibitor action.
Caption: A typical workflow for evaluating tubulin polymerization inhibitors.
Caption: The logical cascade from tubulin inhibition to anti-cancer effects.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluating the mechanism and therapeutic potential of PTC-028, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin inhibitor 41 | Microtubule(Tubulin) | 2770273-12-4 | Invivochem [invivochem.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Tubulin polymerization-IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tubulin polymerization-IN-13. Adherence to these guidelines is crucial for ensuring laboratory safety and procedural accuracy. While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated, warranting careful handling.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against potential exposure.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact. |
| Eye Protection | Safety Glasses/Goggles | Wear chemical safety goggles or glasses with side shields to protect against splashes.[2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory | Mask or Respirator | Not generally required. However, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator or a well-fitting mask should be used. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
1. Preparation and Planning:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment of the procedures involving this compound.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
-
Work Area: Prepare a clean and designated workspace. A chemical fume hood may be used as an additional precaution, especially if aerosols could be generated.
2. Donning PPE:
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Mask/Respirator (if needed): If the risk assessment indicates a potential for aerosol formation, don a mask or a fit-tested respirator.
-
Goggles/Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves. For enhanced safety, a second pair of gloves can be worn over the first.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
3. Handling the Compound:
-
Weighing: If working with a solid form, weigh the necessary amount on a calibrated scale, minimizing the creation of dust.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Experimental Use: Handle the compound or its solutions with care, avoiding skin and eye contact.
4. Accidental Exposure and Spills:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If contact lenses are worn, remove them if possible.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.[1]
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable container for disposal. Clean the affected area thoroughly.
5. Doffing PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves, if applicable.
-
Goggles/Face Shield: Remove eye protection from the back.
-
Gown/Lab Coat: Remove your lab coat, turning it inside out as you do so.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: Dispose of unused this compound and its solutions as chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be placed in a designated and clearly labeled hazardous waste container.
-
Containers: Handle uncleaned containers as you would the product itself.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
